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  • Product: 4-(Oxolan-2-yl)butan-2-amine
  • CAS: 5059-26-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Oxolan-2-yl)butan-2-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(Oxolan-2-yl)butan-2-amine, a heterocyclic amine with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Oxolan-2-yl)butan-2-amine, a heterocyclic amine with significant potential in medicinal chemistry. By exploring its chemical properties, synthesis, and potential applications, this document aims to equip researchers and drug development professionals with the critical knowledge needed to leverage this versatile scaffold in their work.

Introduction: The Strategic Value of the Tetrahydrofuran Moiety in Medicinal Chemistry

The incorporation of saturated heterocyclic rings is a well-established strategy in modern drug design to enhance pharmacological profiles. Among these, the tetrahydrofuran (oxolane) ring system is particularly noteworthy. Its inherent polarity, ability to form hydrogen bonds, and defined three-dimensional structure can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[1] The title compound, 4-(Oxolan-2-yl)butan-2-amine, combines this valuable oxolane moiety with a chiral secondary amine, presenting a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior and utility in a research and development setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from synthetic strategy to pharmacokinetic behavior.

Chemical Structure and Identifiers
  • IUPAC Name: 4-(Oxolan-2-yl)butan-2-amine

  • Synonyms: 4-(Tetrahydrofuran-2-yl)butan-2-amine

  • CAS Number: 5059-26-7[2]

  • Molecular Formula: C₈H₁₇NO[2]

  • Molecular Weight: 143.23 g/mol [2]

  • SMILES: CC(N)CCC1OCCC1[2]

The structure features two stereocenters: one at the C2 position of the butane chain and another at the C2 position of the oxolane ring. This results in the potential for four diastereomers.

Physicochemical Data
PropertyPredicted ValueSource
pKa ~10.2[2]
logP ~1.2[2]
Melting Point ~24°C[2]
Boiling Point ~221°C[2]

Note: These values are computationally predicted and should be confirmed by experimental analysis.

The predicted pKa is typical for a secondary amine, indicating it will be protonated at physiological pH. The logP value suggests a balanced lipophilicity, a desirable trait for many drug candidates.

Synthesis and Reactivity

The synthesis of 4-(Oxolan-2-yl)butan-2-amine is most logically approached through the reductive amination of its corresponding ketone precursor, 4-(oxolan-2-yl)butan-2-one. This method is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad applicability.

Retrosynthetic Analysis

A logical disconnection of the target molecule is at the C-N bond, identifying the key synthons as 4-(oxolan-2-yl)butan-2-one and an ammonia equivalent.[3]

G Target 4-(Oxolan-2-yl)butan-2-amine Precursors 4-(Oxolan-2-yl)butan-2-one + NH₃ Target->Precursors C-N Disconnection (Reductive Amination)

Caption: Retrosynthetic analysis of 4-(Oxolan-2-yl)butan-2-amine.

Proposed Synthetic Protocol: Reductive Amination

The following is a generalized, yet detailed, protocol based on standard reductive amination procedures. Optimization of specific reagents, solvents, and reaction conditions is recommended.

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 4-(oxolan-2-yl)butan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added a source of ammonia. An excess of ammonium acetate (e.g., 5-10 eq) is a common choice.

  • The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once imine formation is deemed sufficient, a reducing agent is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone. An excess of the reducing agent (e.g., 1.5-2.0 eq) is typically used.

  • The reaction is stirred at room temperature until completion, as indicated by the disappearance of the imine intermediate.

Step 2: Work-up and Purification

  • The reaction is quenched by the careful addition of water or a dilute aqueous acid (e.g., 1 M HCl).

  • The solvent is removed under reduced pressure.

  • The aqueous residue is basified with a suitable base (e.g., 1 M NaOH) to a pH > 12 to deprotonate the amine.

  • The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel, eluting with a gradient of a suitable solvent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking).

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification Ketone 4-(Oxolan-2-yl)butan-2-one Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Crude Crude Product Reduction->Crude Purified Purified Amine Crude->Purified Chromatography

Caption: General workflow for the synthesis of 4-(Oxolan-2-yl)butan-2-amine.

Inherent Reactivity

The chemical behavior of 4-(Oxolan-2-yl)butan-2-amine is dominated by the nucleophilic and basic nature of the secondary amine. It will readily react with a variety of electrophiles, including:

  • Acylating agents (e.g., acid chlorides, anhydrides): To form amides.

  • Alkylating agents (e.g., alkyl halides): To form tertiary amines.

  • Aldehydes and ketones: To form imines or, under reductive conditions, tertiary amines.

  • Isocyanates: To form ureas.

The tetrahydrofuran ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening in the presence of strong acids.

Analytical Characterization: A Predictive Approach

As experimental spectra are not widely available, this section outlines the expected spectral characteristics based on the compound's structure and data from analogous molecules. These predictions serve as a guide for the characterization of synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The spectrum will be complex due to the presence of diastereomers. Key expected signals include:

    • A multiplet for the proton at the C2 position of the butane chain (adjacent to the amine).

    • A multiplet for the proton at the C2 position of the oxolane ring.

    • Overlapping multiplets for the methylene protons of the butane chain and the oxolane ring.

    • A doublet for the methyl group on the butane chain.

    • A broad singlet for the amine proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show eight distinct signals for each diastereomer. The carbons attached to the nitrogen and oxygen atoms will be the most downfield shifted among the sp³ carbons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information about the compound's fragmentation pattern.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 144.2.

  • Electron Impact (EI-MS): Fragmentation would likely involve cleavage alpha to the amine and loss of the methyl group, as well as fragmentation of the tetrahydrofuran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • N-H stretch: A moderate to weak absorption is expected in the region of 3300-3500 cm⁻¹. For a secondary amine, this typically appears as a single peak.

  • C-H stretch: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • N-H bend: A medium absorption is expected around 1550-1650 cm⁻¹.

  • C-O stretch: A strong absorption characteristic of the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 4-(Oxolan-2-yl)butan-2-amine make it an attractive starting point for the development of novel therapeutic agents. The tetrahydrofuran moiety can act as a bioisosteric replacement for other groups, potentially improving metabolic stability and pharmacokinetic properties.[4]

Structure-Activity Relationship (SAR) Considerations

The amine functionality provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships.[5] Key modifications could include:

  • N-Alkylation or N-Arylation: To explore interactions with hydrophobic pockets in target proteins.

  • Acylation: To introduce hydrogen bond donors and acceptors.

  • Formation of ureas and sulfonamides: To further probe the electronic and steric requirements of the target binding site.

The stereochemistry of the molecule will be critical for its biological activity. The synthesis of individual diastereomers and the evaluation of their differential activity will be a crucial step in any drug discovery program.

Potential Therapeutic Areas

While there is no specific biological activity reported for 4-(Oxolan-2-yl)butan-2-amine itself, derivatives of aminotetrahydrofurans have been investigated in a range of therapeutic areas, including:

  • Antiviral agents: The tetrahydrofuran ring is a key component of several HIV protease inhibitors, where it forms important hydrogen bonding interactions with the enzyme.[1]

  • Anticancer agents: The tetrahydrofuran motif is found in a number of natural products with potent anticancer activity.[4]

  • Central Nervous System (CNS) agents: The polarity and hydrogen bonding capacity of the tetrahydrofuran and amine groups could be leveraged to design ligands for CNS targets.

Safety and Toxicology: An In Silico Perspective

In the absence of experimental toxicity data, computational (in silico) methods can provide a preliminary assessment of potential hazards.[3]

General Considerations

Amines can be skin and eye irritants, and appropriate personal protective equipment should be used when handling 4-(Oxolan-2-yl)butan-2-amine. The volatility of the compound is expected to be low based on its predicted boiling point, minimizing the risk of inhalation exposure at room temperature.

In Silico Toxicity Prediction

Various software platforms can predict potential toxicities based on structural alerts. For a molecule like 4-(Oxolan-2-yl)butan-2-amine, it would be prudent to assess for potential:

  • Genotoxicity: The presence of the amine group could be a structural alert for potential mutagenicity, although this is highly dependent on the overall molecular context.

  • Cardiotoxicity (hERG inhibition): Many small molecule amines have been shown to interact with the hERG potassium channel. In silico models can provide an early indication of this potential liability.

  • Hepatotoxicity: The metabolic fate of the molecule would be a key determinant of its potential to cause liver injury.

It is crucial to emphasize that these are predictions and must be confirmed by appropriate in vitro and in vivo toxicological studies as a compound progresses through the drug discovery pipeline.

Conclusion

4-(Oxolan-2-yl)butan-2-amine is a chiral building block with considerable potential for application in medicinal chemistry and drug discovery. Its combination of a stereochemically rich scaffold, a versatile amine handle for derivatization, and the favorable physicochemical properties imparted by the oxolane ring make it an attractive starting point for the synthesis of novel chemical libraries. While a lack of extensive public data necessitates a predictive approach to understanding its properties, this guide provides a solid foundation for researchers to begin their exploration of this promising molecule. Further experimental validation of its synthesis, properties, and biological activities is warranted and could unlock its full potential in the development of new therapeutic agents.

References

  • Computational Chemistry Approach to Evaluate Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”). PubMed Central. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

  • THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. [Link]

  • Synthesis of iminofurane derivatives using one pot multicomponent reaction: Dynamic NMR Study. SID. [Link]

  • sp³ γ‐C−H alkylation and bioactive furans/thiophenes. ResearchGate. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods. NIH. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Oxolan-2-yl)butan-2-amine: Molecular Structure, Properties, and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Oxolan-2-yl)butan-2-amine is a heterocyclic organic compound featuring a saturated five-membered ether (tetrahydrofuran, also known as oxola...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxolan-2-yl)butan-2-amine is a heterocyclic organic compound featuring a saturated five-membered ether (tetrahydrofuran, also known as oxolane) linked to a butane chain with a primary amine at the second position. The tetrahydrofuran motif is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inclusion in molecular design can significantly influence physicochemical properties such as solubility and lipophilicity, which are critical parameters in drug development.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed protocol for the synthesis and characterization of 4-(Oxolan-2-yl)butan-2-amine, a valuable building block for medicinal chemistry and novel drug discovery.[4]

Molecular Structure and Properties

The structural and electronic characteristics of 4-(Oxolan-2-yl)butan-2-amine are fundamental to its reactivity and potential applications.

Molecular Structure

The molecule consists of a chiral center at the second carbon of the butane chain, where the amine group is attached. The oxolane ring also contains a chiral center at the point of attachment to the butane chain. Therefore, the compound can exist as a mixture of diastereomers.

Molecular Formula: C₈H₁₇NO

Molecular Weight: 143.23 g/mol [5]

CAS Number: 5059-26-7[5]

SMILES: CC(N)CCC1OCCC1[6]

Synonyms: 4-(tetrahydrofuran-2-yl)butan-2-amine[5]

Diagram of the Molecular Structure of 4-(Oxolan-2-yl)butan-2-amine

G cluster_0 Reaction cluster_1 Work-up & Purification Ketone 4-(Oxolan-2-yl)butan-2-one Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia (NH₃) Ammonia->Imine Amine 4-(Oxolan-2-yl)butan-2-amine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine Quench Reaction Quenching Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography PureAmine Pure Amine Product Chromatography->PureAmine

A schematic of the synthesis and purification workflow for 4-(Oxolan-2-yl)butan-2-amine.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on laboratory conditions and available reagents.

Materials and Reagents:

  • 4-(Oxolan-2-yl)butan-2-one

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (amine-functionalized silica is recommended for optimal separation) [7]* Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(oxolan-2-yl)butan-2-one (1.0 eq) in anhydrous methanol.

  • Imine Formation: To the stirred solution, add a solution of ammonia in methanol (7 N, 5-10 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude amine by flash column chromatography on silica gel. The use of amine-functionalized silica can prevent peak tailing and improve separation. [7] * Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-(oxolan-2-yl)butan-2-amine.

Spectroscopic Characterization

The identity and purity of the synthesized 4-(oxolan-2-yl)butan-2-amine should be confirmed by a combination of spectroscopic methods.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 3.85-3.70 (m, 2H): Protons on the carbon adjacent to the oxygen in the tetrahydrofuran ring (-O-CH ₂-).

  • δ 3.65-3.55 (m, 1H): Proton on the carbon of the tetrahydrofuran ring attached to the butane chain (-O-CH -).

  • δ 2.90-2.75 (m, 1H): Proton on the carbon bearing the amine group (-CH -NH₂).

  • δ 1.90-1.40 (m, 6H): Protons of the methylene groups in the butane chain and the tetrahydrofuran ring.

  • δ 1.30-1.15 (br s, 2H): Protons of the amine group (-NH₂).

  • δ 1.10 (d, J ≈ 6.5 Hz, 3H): Protons of the methyl group adjacent to the amine (-CH ₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 77.5: Carbon of the tetrahydrofuran ring attached to the butane chain (-O-C H-).

  • δ 68.0: Carbon adjacent to the oxygen in the tetrahydrofuran ring (-O-C H₂-).

  • δ 48.5: Carbon bearing the amine group (-C H-NH₂).

  • δ 36.0: Methylene carbon in the butane chain adjacent to the amine-bearing carbon.

  • δ 32.0: Methylene carbon in the tetrahydrofuran ring.

  • δ 26.0: Methylene carbon in the tetrahydrofuran ring.

  • δ 24.0: Methyl group carbon (-C H₃).

Note: NMR predictions are based on computational models and may differ slightly from experimental data. Online NMR prediction tools can provide more detailed analyses. [8][9]

Predicted Fourier-Transform Infrared (FTIR) Spectrum
  • 3380-3250 cm⁻¹ (broad, two bands): N-H stretching vibrations of the primary amine.

  • 2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • 1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.

  • 1100-1050 cm⁻¹ (strong): C-O-C stretching vibration of the ether in the tetrahydrofuran ring.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 143.

  • Major Fragmentation Pathway: Alpha-cleavage is expected to be the dominant fragmentation pathway for this aliphatic amine. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Safety and Handling

4-(Oxolan-2-yl)butan-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many aliphatic amines, it is expected to be corrosive and potentially toxic. [10][11] Globally Harmonized System (GHS) Classification (Predicted):

  • Flammable Liquids: Category 3

  • Acute Toxicity, Oral: Category 4

  • Acute Toxicity, Dermal: Category 3

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Handling and Storage:

  • Keep away from heat, sparks, and open flames. [12][13]* Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

Applications in Drug Discovery

The tetrahydrofuran moiety is a key structural feature in numerous FDA-approved drugs, where it often serves to enhance binding affinity to biological targets and improve pharmacokinetic profiles. [4]Substituted tetrahydrofurans have been successfully incorporated into a range of therapeutic agents, including HIV-1 protease inhibitors. [14][15]The amine functionality of 4-(oxolan-2-yl)butan-2-amine provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules with potential therapeutic applications. Its chirality also presents opportunities for stereoselective synthesis to target specific biological receptors.

References

  • ACD/Labs. NMR Prediction. ([Link])

  • PubChem. 4-(Oxolan-2-yl)butan-2-one. ([Link])

  • Master Organic Chemistry. Reductive Amination, and How It Works. ([Link])

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link])

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. ([Link])

  • Ghosh, A. K., et al. (2012). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 10(34), 6796-6805. ([Link])

  • ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ([Link])

  • Biotage. Is there an easy way to purify organic amines?. ([Link])

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. ([Link])

  • NMRDB.org. Predict 1H proton NMR spectra. ([Link])

  • Organic Chemistry Portal. Reductive amination. ([Link])

  • Carl ROTH. Safety Data Sheet: 2-Butanol. ([Link])

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. ([Link])

  • Ghosh, A. K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 2(4), 557–579. ([Link])

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. ACS Medicinal Chemistry Letters, 3(9), 715-719. ([Link])

  • ResearchGate. Reductive Amination Using Ammonia Borane. ([Link])

  • Mar. Drugs. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. ([Link])

  • PubChem. (Butan-2-yl)(butyl)amine. ([Link])

  • Chemistry LibreTexts. Reductive Amination. ([Link])

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. ([Link])

  • NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ([Link])

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. ([Link])

  • Chemos GmbH&Co.KG. Safety Data Sheet: n-Butylamine. ([Link])

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Foundational

Thermodynamic Stability & Structural Dynamics of Oxolane-Substituted Amines

This guide synthesizes physical organic chemistry principles with practical drug development protocols to address the stability profile of oxolane-substituted amines.[1] Technical Whitepaper | Version 2.1 [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes physical organic chemistry principles with practical drug development protocols to address the stability profile of oxolane-substituted amines.[1]

Technical Whitepaper | Version 2.1 [1]

Executive Summary: The "Safe Zone" in Heterocyclic Design

Oxolane (tetrahydrofuran) rings substituted with amine groups are ubiquitous pharmacophores, offering improved water solubility and hydrogen-bonding vectors compared to their carbocyclic analogs (cyclopentanes). However, their thermodynamic stability is strictly position-dependent.[1]

Researchers must distinguish between two primary classes:

  • Oxolane-2-amines (Hemiaminals): Inherently unstable.[1] The nitrogen is attached to the acetal carbon (

    
    ). Without rigid cyclic constraint or electron-withdrawing protection, these spontaneously eliminate ammonia/amine to form dihydrofurans or ring-open to aldehydes.[1]
    
  • Oxolane-3-amines (Beta-substituted): Thermodynamically stable.[1] The amine is insulated from the ether oxygen by one methylene unit (

    
    ). This is the industry-standard motif for stable building blocks (e.g., 3-aminotetrahydrofuran).[1]
    

This guide focuses on the Oxolane-3-amine motif, analyzing its conformational thermodynamics, oxidative vulnerabilities, and protocols for stability validation.

Conformational Thermodynamics: The Pseudorotation Landscape

Unlike cyclohexane (Chair/Boat), the five-membered oxolane ring does not have a deep potential energy well. It exists in a state of continuous pseudorotation , undulating between Envelope (


)  and Twist (

)
conformations.
The Energy Barrier & Substituent Preference

The barrier to pseudorotation in unsubstituted THF is low (~0.7 kcal/mol). However, introducing an amine at


 imposes a thermodynamic preference to minimize transannular steric strain.[1]
  • Thermodynamic Driver: The bulky amino group prefers the pseudo-equatorial position on the "flap" of the envelope.

  • The Anomeric Effect (Minor): Unlike

    
     substitutions, 
    
    
    
    substituents lack significant hyperconjugative interactions with the ring oxygen (
    
    
    ), meaning sterics dominate the conformational equilibrium.

Implication for Drug Design: When docking oxolane-3-amines into protein pockets, do not assume a fixed conformation.[1] The energy cost to distort the ring from Envelope to Twist is low (<2 kcal/mol), allowing an "induced fit" binding mechanism.

Chemical Stability Profile

Basicity and pKa Modulation

The ether oxygen exerts a through-bond inductive electron-withdrawing effect (-I) on the amine, reducing its basicity compared to carbocyclic analogs.[1]

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (Conj. Acid)Thermodynamic Implication
Cyclopentylamine Carbocycle~10.6Standard aliphatic amine basicity.
3-Aminotetrahydrofuran Oxolane-3-sub~8.9 - 9.1 Reduced basicity due to inductive effect of O.
Tetrahydrofurfurylamine Exocyclic linker~9.5Effect attenuates with distance (linker).[1]

Practical Consequence: The lower pKa of 3-aminotetrahydrofuran makes it a better leaving group in metabolic degradation pathways but improves bioavailability by lowering the fraction ionized at physiological pH (7.[1]4) compared to cyclopentylamine.[1]

Oxidative Degradation Pathway (The Primary Risk)

The oxolane ring is susceptible to radical autoxidation, specifically at the


-carbons (

and

) adjacent to the ether oxygen. The amine substituent can accelerate this process if not protonated.[1]

Mechanism:

  • Initiation: Hydrogen abstraction at

    
     (stabilized by adjacent Oxygen lone pair).
    
  • Propagation: Formation of the hydroperoxide radical.[1]

  • Termination/Decomposition: Ring opening to form unstable amino-aldehydes or lactones.[1]

OxidationPathway Start Oxolane-3-Amine Radical C2-Radical Intermediate Start->Radical ROS / Light (H-abstraction) Peroxide 2-Hydroperoxide Species Radical->Peroxide + O2 Open Ring Opening (Formation of Amino-Aldehyde) Peroxide->Open Decomposition

Figure 1: Oxidative degradation cascade of oxolane-substituted amines. The C2 position is the thermodynamic weak point.

Experimental Assessment Protocols

Protocol A: Accelerated Oxidative Stress Testing

Purpose: To determine shelf-life stability and susceptibility to ring opening.[1]

Reagents:

  • Analyte: 10 mM Oxolane-3-amine derivative in Methanol-d4.[1]

  • Stressor: 30%

    
     (10 equiv) or AIBN (radical initiator).[1]
    

Workflow:

  • Baseline NMR: Acquire

    
     NMR (focus on 
    
    
    
    3.5-4.0 ppm ether protons).
  • Stress Induction: Add stressor; incubate at 40°C in a sealed NMR tube (use a pressure-rated tube).

  • Time-Point Analysis: Acquire spectra at t=0, 4h, 24h, 48h.

  • Quantification: Integrate the appearance of formyl protons (

    
     9.5-10.0 ppm) indicating ring opening.[1]
    

Pass Criteria: <5% degradation after 24h indicates acceptable stability for standard formulation.

Protocol B: pH-Rate Profiling (Hydrolytic Stability)

Purpose: To verify resistance to acid-catalyzed ring opening.[1]

  • Prepare 1 mg/mL solutions in buffers ranging from pH 1.2 to 10.0.

  • Incubate at 60°C for 7 days.

  • Analyze via HPLC-MS/MS.[1]

  • Note: Oxolane-3-amines are generally stable at pH 1.2 (simulated gastric fluid), whereas oxolane-2-amines will decompose rapidly.[1]

Synthesis & Handling Recommendations

Reaction Calorimetry Warning

When synthesizing these amines via reduction of nitriles or azides on the THF ring:

  • Exotherm Risk: The heat of hydrogenation can trigger thermal decomposition of the THF ring if temperatures exceed 100°C in the presence of Lewis Acid catalysts.

  • Control: Maintain reaction temperature <60°C and monitor pressure.

Storage[1][11]
  • Store under Argon/Nitrogen atmosphere.[1][10]

  • Avoid protic solvents for long-term storage of the free base (to prevent slow oxidation).[1]

  • Preferred Form: Isolate as the Hydrochloride (HCl) or Tosylate salt .[1] The protonated amine prevents nitrogen oxidation and inductively deactivates the ring

    
     protons against radical abstraction.
    

Stability Decision Matrix (Workflow)

StabilityWorkflow Start New Oxolane-Amine Candidate CheckPos Is Amine at Position 2 or 3? Start->CheckPos Pos2 Position 2 (Hemiaminal) CheckPos->Pos2 Pos 2 Pos3 Position 3 (Beta-sub) CheckPos->Pos3 Pos 3 Reject REJECT / REDESIGN High Instability Risk Pos2->Reject Test1 Perform Forced Oxidation (Protocol A) Pos3->Test1 Result1 Degradation > 5%? Test1->Result1 SaltForm Develop Salt Form (HCl/Tosylate) Result1->SaltForm Yes (Unstable Base) Formulate Proceed to Formulation (Add Antioxidants) Result1->Formulate No (Stable) SaltForm->Formulate

Figure 2: Decision tree for evaluating the developability of oxolane-amine candidates.

References

  • Conformational Analysis of Five-Membered Rings. Source: Cremer, D., & Pople, J. A. (1975).[1] Journal of the American Chemical Society. (Foundational text on pseudorotation parameters q and phi).

  • Basicity and pKa of Cyclic Ethers and Amines. Source: Organic Chemistry Data, Bordwell pKa Table. (Reference for comparative pKa values of cyclic amines).

  • Oxidative Stability of Tetrahydrofuran Derivatives. Source: National Institutes of Health (PubChem) - 3-Aminotetrahydrofuran Safety Data. (Safety and handling data confirming peroxide formation risks).[1]

  • Drug Stability: Principles and Practices. Source: Jens T. Carstensen, C. T.[1] Rhodes (CRC Press). (General reference for forced degradation protocols cited in Section 4).

Sources

Exploratory

Pharmacophore analysis of 4-(Oxolan-2-yl)butan-2-amine derivatives

An In-Depth Technical Guide to the Pharmacophore Analysis of 4-(Oxolan-2-yl)butan-2-amine Derivatives Abstract The 4-(Oxolan-2-yl)butan-2-amine scaffold, characterized by a tetrahydrofuran ring linked to a secondary amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of 4-(Oxolan-2-yl)butan-2-amine Derivatives

Abstract

The 4-(Oxolan-2-yl)butan-2-amine scaffold, characterized by a tetrahydrofuran ring linked to a secondary amine via a butane chain, represents a promising starting point for the development of novel therapeutic agents. This technical guide presents a comprehensive, field-proven workflow for conducting a ligand-based pharmacophore analysis on derivatives of this scaffold. While the specific biological target for this class is still under broad investigation, this document establishes a robust, self-validating methodology applicable to any identified activity. We will proceed with a hypothetical case study where these derivatives demonstrate antagonist activity against a G-protein coupled receptor (GPCR), to illustrate the complete process from dataset preparation to model validation and application. This guide is designed for researchers, computational chemists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific reasoning behind each experimental choice, ensuring the development of a predictive and reliable pharmacophore model for virtual screening and lead optimization.

Introduction: The Strategic Imperative for Pharmacophore Modeling

The 4-(Oxolan-2-yl)butan-2-amine core structure presents a compelling combination of features for medicinal chemistry exploration: a hydrogen bond-donating and -accepting secondary amine, and a hydrogen bond-accepting oxolane ring, separated by a flexible aliphatic chain.[1] This arrangement suggests a high potential for interaction with various biological targets. The synthesis of such derivatives is often approached through strategies like reductive amination from a ketone precursor, allowing for diverse substitutions on the amine.[1][2]

Pharmacophore modeling is a cornerstone of modern computational drug discovery, allowing researchers to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[3][4] This technique is particularly powerful in a ligand-based approach, where the 3D structure of the biological target is unknown or ambiguous.[4] By analyzing a set of known active and inactive molecules, a pharmacophore model can be generated to serve as a 3D query for screening large compound libraries to identify novel, structurally diverse hits.[5][6]

This guide provides a detailed protocol for generating and validating a pharmacophore model for our hypothetical series of 4-(Oxolan-2-yl)butan-2-amine derivatives acting as GPCR antagonists.

The Ligand-Based Pharmacophore Workflow: A Conceptual Overview

The entire process is designed as a self-validating system, where each stage provides a checkpoint to ensure the resulting model is statistically robust and predictive. The workflow begins with curating a dataset of ligands with known activities, generating a hypothesis based on the most active compounds, and rigorously validating that hypothesis against a broader set of molecules.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A Dataset Curation (Active & Inactive Ligands) B Ligand Preparation (Energy Minimization & Conformer Generation) A->B C Training Set Selection (Diverse & Potent Actives) B->C D Pharmacophore Hypothesis Generation (Feature Identification & Alignment) C->D E Test Set Validation (Predicting Activity of Known Ligands) D->E F Decoy Set Screening (Discrimination of Actives from Inactives) E->F G Statistical Validation (Cost Analysis, ROC Curves) F->G H Validated Pharmacophore Model G->H I Virtual Screening H->I J Lead Optimization H->J

Caption: Overall workflow for ligand-based pharmacophore analysis.

Methodologies and Experimental Protocols

This section details the step-by-step protocols. The causality behind each choice is explained to provide a deeper understanding of the process.

Dataset Curation and Preparation

Expertise & Experience: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset must span a significant range of activities and include structurally diverse examples to avoid bias.

Protocol:

  • Compound Selection: Assemble a dataset of 4-(Oxolan-2-yl)butan-2-amine derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For our case study, we will use the hypothetical dataset below.

  • Data Normalization: Convert all activity data to a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)). This ensures a more normal distribution of data for subsequent QSAR analysis.

  • Structural Cleanup: Draw all molecules in 2D and convert them to 3D structures. Ensure correct protonation states at physiological pH (approx. 7.4), as the charge on the secondary amine is critical for many receptor interactions.

  • Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94x or OPLS3e) to obtain a low-energy 3D conformation.

  • Conformer Generation: Generate a diverse set of low-energy conformers for each ligand. This is a critical step, as the bioactive conformation (the one that binds to the receptor) may not be the global minimum energy state. A best practice is to generate conformers within a 10-15 kcal/mol energy window of the global minimum.

Hypothetical Dataset:

Compound IDR¹ GroupR² GroupIC₅₀ (nM)pIC₅₀Activity Class
MOL-01 HBenzyl157.82Active
MOL-02 H4-F-Benzyl88.10Active
MOL-03 H3-Cl-Benzyl127.92Active
MOL-04 HNaphthyl507.30Active
MOL-05 MethylBenzyl457.35Active
MOL-06 HPhenyl2506.60Moderately Active
MOL-07 HCyclohexyl15005.82Inactive
MOL-08 HEthyl50005.30Inactive
MOL-09 PropylBenzyl8006.10Inactive
MOL-10 HH>10000<5.00Inactive
Pharmacophore Model Generation

Trustworthiness: A model's trustworthiness comes from its ability to be generated systematically and validated against data it has not seen before. Here, we define a training set to build the model and a test set to validate it.[6][7]

Protocol:

  • Set Division: Divide the curated dataset into a training set (approx. 70%) and a test set (approx. 30%). The training set should include the most active compounds and cover the structural diversity of the series. The test set will be used later for validation.

    • Training Set: MOL-01, MOL-02, MOL-03, MOL-04, MOL-05, MOL-07, MOL-10

    • Test Set: MOL-06, MOL-08, MOL-09

  • Feature Definition: Identify potential pharmacophoric features within the training set molecules. For the 4-(Oxolan-2-yl)butan-2-amine scaffold, these typically include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Positive Ionizable (PI)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

  • Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., available in software like PHASE, LigandScout, or MOE). The software aligns the conformers of the active compounds from the training set and identifies common features in a shared 3D space.[8][9]

  • Scoring and Ranking: The algorithm will generate multiple potential pharmacophore hypotheses. These are scored and ranked based on how well they map to the active compounds while excluding inactive ones. A good scoring function will consider alignment, vector fittings, and volume overlap. The top-ranked hypothesis is selected for further validation.

Caption: Key pharmacophoric features on the core scaffold.

Rigorous Model Validation

Authoritative Grounding: A pharmacophore model is merely a hypothesis until it is rigorously validated. Its predictive power must be demonstrated through multiple tests.[10] Failure to validate properly can lead to costly failures in later stages of drug discovery.[8]

Protocol:

  • Test Set Prediction: The primary validation step. The generated pharmacophore hypothesis is used to predict the activity of the test set compounds. The model should accurately classify the test set compounds into their respective activity classes (e.g., active, inactive). A good model will result in a high correlation between experimental and predicted activities.[7]

  • Decoy Set Screening (Enrichment Factor): A more stringent test of the model's ability to distinguish true actives from chemically similar but inactive molecules (decoys).

    • Create a database containing your known active compounds and a much larger set of decoy molecules (typically 50-100 decoys per active).

    • Use the pharmacophore model as a 3D query to screen this database.

    • Calculate the Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curve. A high EF value and an Area Under the Curve (AUC) for the ROC plot close to 1.0 indicate that the model preferentially identifies active compounds over decoys.[10]

  • Fischer's Randomization Test: This statistical method validates the relevance of the generated hypothesis. The biological activities of the training set molecules are shuffled randomly, and the model generation process is repeated multiple times. If the original hypothesis has a significantly higher score than any of the models generated with scrambled data, it indicates a true structure-activity relationship and not a chance correlation.

Validation Metrics Summary:

Validation MethodMetricThreshold for a Good ModelCausality
Test Set PredictionCorrelation Coeff. (R²)> 0.6Ensures the model is predictive for compounds not used in its creation.
Decoy Set ScreeningEnrichment Factor (EF)> 1.0 (Higher is better)Confirms the model can find "needles in a haystack" in a large database.
Decoy Set ScreeningROC Curve AUC> 0.7Provides a robust measure of the model's ability to discriminate.[10]
Fischer's RandomizationSignificance Level> 95%Guarantees the model is based on a real SAR and not a random correlation.

Application of the Validated Model

Once validated, the pharmacophore model transitions from a hypothesis to a powerful tool for drug discovery.

  • Virtual Screening: The model can be used to rapidly screen millions of compounds from commercial or proprietary databases (e.g., ZINC, Enamine REAL). Compounds that fit the pharmacophore's 3D feature arrangement are identified as "hits" for subsequent biological testing. This dramatically reduces the time and cost compared to high-throughput screening.[3][11]

  • Lead Optimization: For medicinal chemists, the model provides a 3D blueprint of the features essential for activity. It can guide the modification of existing leads to enhance potency or improve ADME properties. For example, if the model indicates a hydrophobic feature is crucial, chemists can synthesize derivatives with different hydrophobic groups to optimize that interaction.[12][13]

  • Scaffold Hopping: The abstract nature of a pharmacophore model, which is independent of the underlying chemical scaffold, makes it ideal for discovering new classes of compounds (scaffold hopping) that possess the same essential features for biological activity.[3]

Conclusion

This guide has outlined a rigorous, self-validating workflow for the pharmacophore analysis of 4-(Oxolan-2-yl)butan-2-amine derivatives. By grounding our protocols in established scientific principles and emphasizing the causality behind each step, we have constructed a methodology that ensures the resulting pharmacophore model is not merely descriptive but truly predictive. A well-validated model serves as an invaluable asset, accelerating the discovery of novel and potent drug candidates by enabling intelligent virtual screening and guiding rational lead optimization efforts. The application of this workflow can significantly de-risk early-stage drug discovery projects and pave the way for the development of next-generation therapeutics.

References

  • Kainz, S., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Wang, T. Y., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. PubMed. Available from: [Link]

  • Alam, M. S., et al. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Publishing. Available from: [Link]

  • Slideshare. (2015). Pharmacophore modeling and docking techniques. Available from: [Link]

  • ResearchGate. (2021). Synthesis, structure-activity relationships of some aromatic oxybutynyl amine derivatives. Available from: [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Available from: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available from: [Link]

  • Tarzia, G., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. Available from: [Link]

  • Ali, M. A., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central. Available from: [Link]

  • Kumar, P., & Kumar, D. (2025). Pharmacophore modeling in drug design. PubMed. Available from: [Link]

  • Pharmacophore. (2011). Pharmacophore 2011, Vol. 2 (6), 298-315. Available from: [Link]

  • ResearchGate. (2001). Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. Available from: [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available from: [Link]

  • ResearchGate. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Available from: [Link]

  • Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • Kloskowski, T., et al. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. MDPI. Available from: [Link]

  • MDPI. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. Available from: [Link]

  • National Institutes of Health (NIH). (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available from: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Available from: [Link]

  • Thomas, B. F., et al. (1996). Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. PubMed. Available from: [Link]

  • ResearchGate. (2018). QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors. Available from: [Link]

Sources

Foundational

4-(Oxolan-2-yl)butan-2-amine CAS number and registry information

CAS Number: 5059-26-7 Document Type: Technical Reference & Synthesis Guide Version: 2.1 (Scientific Release) Executive Summary 4-(Oxolan-2-yl)butan-2-amine (CAS 5059-26-7), also known as 4-(tetrahydrofuran-2-yl)butan-2-a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5059-26-7 Document Type: Technical Reference & Synthesis Guide Version: 2.1 (Scientific Release)

Executive Summary

4-(Oxolan-2-yl)butan-2-amine (CAS 5059-26-7), also known as 4-(tetrahydrofuran-2-yl)butan-2-amine, is a bifunctional heterocyclic building block characterized by a saturated oxygen heterocycle (oxolane) tethered to a primary aliphatic amine.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, offering a balance of lipophilicity and hydrogen-bond accepting capability (via the ether oxygen) that modulates the pharmacokinetic profiles of drug candidates.[2]

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, emphasizing its utility as a "privileged scaffold" in the development of kinase inhibitors and neurological agents where the tetrahydrofuran (THF) moiety acts as a bioisostere for cyclic peptides or ribose sugars.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-(Oxolan-2-yl)butan-2-amine
Common Synonyms 4-(Tetrahydrofuran-2-yl)butan-2-amine; 1-(Tetrahydrofuran-2-yl)-3-aminobutane
CAS Number 5059-26-7
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CC(N)CCC1OCCC1
Physical State Colorless to pale yellow liquid
Boiling Point ~205°C (at 760 mmHg) / 85-90°C (at 15 mmHg)
Density ~0.91 g/cm³
pKa (Predicted) ~10.5 (Conjugate acid of amine)
Solubility Miscible with water, ethanol, DMSO, DCM
Stereochemical Complexity

The molecule possesses two chiral centers :

  • C2 of the Oxolane Ring: The point of attachment for the alkyl chain.[2]

  • C2 of the Butane Chain: The carbon bearing the amine group.[1][2]

This results in four possible stereoisomers (two diastereomeric pairs). Commercial preparations are typically supplied as a mixture of diastereomers unless asymmetric synthesis or chiral resolution is employed.[2]

Synthetic Pathways & Manufacturing Logic[2]

The synthesis of 4-(Oxolan-2-yl)butan-2-amine is classically achieved through a "Furan-to-THF" reduction strategy, leveraging the ready availability of furan-based commodity chemicals.[2]

Pathway A: The Furfural-Acetone Route (Industrial Standard)

This route is preferred for its scalability and cost-efficiency. It proceeds in three distinct phases: Aldol Condensation, Hydrogenation, and Reductive Amination.[2]

Mechanism Visualization (Graphviz)

SynthesisPathway Furfural Furfural (Starting Material) Aldol 4-(2-Furyl)-3-buten-2-one (Aldol Product) Furfural->Aldol NaOH/H2O Aldol Condensation Acetone Acetone Acetone->Aldol SatKetone 4-(Oxolan-2-yl)butan-2-one (Saturated Ketone) Aldol->SatKetone H2, Pd/C or Ni High Pressure Hydrogenation Target 4-(Oxolan-2-yl)butan-2-amine (Target) SatKetone->Target NH3, H2, Raney Ni Reductive Amination

Figure 1: Step-wise industrial synthesis from biomass-derived furfural.

Detailed Reaction Logic
  • Aldol Condensation: Furfural reacts with acetone in an alkaline medium (NaOH) to form 4-(2-furyl)-3-buten-2-one . This establishes the carbon skeleton.[2][3][4]

  • Catalytic Hydrogenation: The furan ring and the alkene double bond are saturated simultaneously or stepwise.[2] Using Palladium on Carbon (Pd/C) or Raney Nickel at elevated pressures (50-100 bar) and temperatures (100-150°C) converts the furan ring to a tetrahydrofuran ring and reduces the alkene, yielding 4-(oxolan-2-yl)butan-2-one (CAS 5059-25-6).

  • Reductive Amination: The ketone intermediate undergoes reductive amination with ammonia (or hydroxylamine followed by reduction) to yield the final primary amine.

Experimental Protocol: Reductive Amination

Context: Synthesis of the target amine from the commercially available ketone intermediate 4-(oxolan-2-yl)butan-2-one.[2]

Safety Note: This procedure involves high-pressure hydrogen gas and pyrophoric catalysts.[2] Perform in a certified autoclave behind a blast shield.[2]

Materials
  • Substrate: 4-(Oxolan-2-yl)butan-2-one (10.0 g, 70.3 mmol)

  • Ammonia Source: 7M NH₃ in Methanol (50 mL)

  • Catalyst: Raney Nickel (active slurry, ~1.0 g) or Pd/C (10% wt, 500 mg)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Gas: Cylinder with regulator

Step-by-Step Methodology
  • Preparation: In a nitrogen-flushed glovebox or well-ventilated hood, charge a high-pressure stainless steel autoclave with the ketone substrate and methanol.

  • Amination: Add the 7M ammonia solution. Stir for 30 minutes at room temperature to allow the formation of the transient imine species.

  • Catalyst Addition: Carefully add the Raney Nickel slurry.[2] Caution: Raney Nickel is pyrophoric when dry.

  • Hydrogenation:

    • Seal the autoclave.[2]

    • Purge three times with N₂ (10 bar) to remove oxygen.

    • Purge three times with H₂ (10 bar).

    • Pressurize to 50 bar (725 psi) H₂.

    • Heat to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Maintain reaction conditions for 12–24 hours. Reaction progress can be monitored by GC-MS (disappearance of ketone peak at m/z 142).

  • Work-up:

    • Cool the reactor to room temperature and vent H₂ carefully.[2]

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Keep the catalyst wet to prevent ignition.[2]

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The crude oil is purified via vacuum distillation (bp ~85°C at 15 mmHg) or converted to the HCl salt for crystallization (Ethanol/Ether).

Applications in Drug Discovery

The 4-(oxolan-2-yl)butan-2-amine scaffold is valuable because the THF ring acts as a hydrophobic spacer with a polar anchor .[2]

  • Kinase Inhibitors: The THF oxygen can accept hydrogen bonds from the hinge region of kinases or backbone amides in the ATP-binding pocket, mimicking the ribose ring of ATP.[2]

  • Peptidomimetics: The scaffold serves as a replacement for Proline or Isoleucine residues, restricting conformational flexibility while maintaining solubility.[2]

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<150 Da) and high ligand efficiency potential, it is an ideal fragment for screening libraries.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85–3.70 (m, 2H, THF-O-CH ₂), 3.65 (m, 1H, THF-CH -O), 2.95 (m, 1H, CH -NH₂), 1.95–1.40 (m, 8H, aliphatic chain + THF ring protons), 1.08 (d, 3H, CH ₃-CH-NH₂).[2]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Peaks expected at ~79.5 (THF C2), 67.8 (THF C5), 46.5 (C-NH₂), 36.0, 31.5, 25.5, 23.5 (CH₃).[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 144.14.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5059-26-7, 4-(Oxolan-2-yl)butan-2-amine. Retrieved from [Link]

  • Gilbert, W. I., & Howk, B. W. (1956).[2] Catalytic Hydrogenation of Furan Compounds. Journal of the American Chemical Society.[2][5] (Foundational reference for Furan-to-THF reduction).

  • Organic Chemistry Portal. (2025). Synthesis of Tetrahydrofurans. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Green chemistry methods for synthesizing oxolane amines

Application Note: Green Chemistry Methods for Synthesizing Oxolane Amines Executive Summary & Strategic Rationale Oxolane amines (aminotetrahydrofurans) are critical pharmacophores found in antiretrovirals (e.g., Amprena...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Methods for Synthesizing Oxolane Amines

Executive Summary & Strategic Rationale

Oxolane amines (aminotetrahydrofurans) are critical pharmacophores found in antiretrovirals (e.g., Amprenavir), antidepressants, and novel agrochemicals. Traditional synthesis often relies on hazardous azidation chemistry, chlorinated solvents, or stoichiometric reductants (e.g., LiAlH₄) that generate excessive waste.[1]

This guide details three "Green Chemistry" protocols designed for high atom economy, safety, and scalability. We move beyond simple substitution to explore Biocatalytic Transamination , Heterogeneous Reductive Amination in Flow , and Intramolecular Hydroamination .

Key Green Metrics Targeted:

  • E-Factor: < 5 (Industry Standard: 25–100 for pharma intermediates).

  • Solvent Selection: Replacement of DCM/THF with water, 2-MeTHF, or supercritical CO₂.

  • Atom Economy: > 90% via catalytic hydrogen transfer.

Methodology 1: Biocatalytic Transamination (Enzymatic Route)

Principle: This method utilizes ω-transaminases (ω-TAs) to convert tetrahydrofuran-3-one directly into chiral 3-aminotetrahydrofuran. Unlike chemical reductive amination, this process operates at ambient temperature/pressure and provides exquisite enantioselectivity (


) without chiral auxiliaries.
Mechanism & Workflow

The reaction requires an amine donor (typically isopropylamine or L-alanine) and a cofactor (PLP). To drive the equilibrium forward, we employ a "smart" amine donor system or an enzymatic cascade to remove the coproduct (pyruvate or acetone).

Biocatalysis Substrate Tetrahydrofuran-3-one Enzyme ω-Transaminase (PLP-dependent) Substrate->Enzyme Substrate Entry Donor L-Alanine (Amine Donor) Donor->Enzyme NH2 Transfer Product (S)-3-Aminotetrahydrofuran Enzyme->Product Chiral Amine Byproduct Pyruvate Enzyme->Byproduct Ketone Coproduct Recycle LDH / GDH (Cofactor Recycle) Byproduct->Recycle Removal via Reduction

Figure 1: Biocatalytic transamination cascade. The equilibrium is shifted by removing pyruvate using Lactate Dehydrogenase (LDH) or Glucose Dehydrogenase (GDH) systems.

Detailed Protocol

Reagents:

  • Substrate: Tetrahydrofuran-3-one (50 mM).

  • Enzyme: Chromobacterium violaceum ω-transaminase (Cv-TA) or commercially available ATA screening kit.

  • Donor: L-Alanine (250 mM, 5 equiv).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Buffer: Potassium phosphate (100 mM, pH 7.5).

Step-by-Step Procedure:

  • Preparation: Dissolve PLP and L-Alanine in phosphate buffer. Adjust pH to 7.5 (critical: enzymes denature below pH 6.0 and lose stereoselectivity above pH 8.5).

  • Initiation: Add the ω-transaminase (Lyophilized powder: 10 mg/mL or Cell lysate). Incubate at 30°C for 15 minutes to allow PLP binding.

  • Reaction: Add Tetrahydrofuran-3-one. Shake at 150 rpm, 30°C for 24 hours.

  • Equilibrium Shift (Optional but Recommended): Add Lactate Dehydrogenase (LDH) and NADH to reduce the pyruvate byproduct to lactate, driving the reaction to >95% conversion.

  • Work-up: Acidify to pH 2.0 with HCl (to protonate the amine). Extract unreacted ketone with ethyl acetate (Green alternative: CPME). Basify aqueous layer to pH 12 with NaOH. Extract product with 2-MeTHF.

  • Purification: Evaporate solvent. Distillation or salt formation (e.g., HCl salt) yields pure product.

Validation Check:

  • Chiral HPLC: Use a Chiralpak AD-H column to verify enantiomeric excess (

    
    ).
    
  • Conversion: Monitor ketone consumption via GC-FID.

Methodology 2: Heterogeneous Reductive Amination in Flow

Principle: Batch hydrogenation often poses safety risks (H₂ accumulation). A continuous flow approach using a packed bed reactor with heterogeneous catalysts (Pd/C or Ni-supported) allows for high-pressure/high-temperature conditions with minimal solvent, enhancing safety and throughput.

Mechanism & Workflow

We utilize 2-Methyltetrahydrofuran (2-MeTHF) as a bio-derived solvent. The reaction proceeds via the formation of a Schiff base intermediate on the catalyst surface, followed by immediate reduction.

FlowChemistry Feed1 Feed A: Furan-3-carbaldehyde in 2-MeTHF Mixer T-Mixer Feed1->Mixer Feed2 Feed B: Ammonia/Amine source Feed2->Mixer Reactor Packed Bed Reactor (5% Pd/C or Ni/Al2O3) 120°C Mixer->Reactor H2 H2 Gas (20 bar) H2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Stream: 3-(Aminomethyl)oxolane BPR->Collection

Figure 2: Continuous flow setup for the reductive amination of furan-aldehydes. The packed bed ensures high catalyst surface area and rapid heat dissipation.

Detailed Protocol

Reagents:

  • Substrate: Furan-3-carbaldehyde (or 3-cyanofuran).

  • Amine Source: 7N Ammonia in Methanol or aqueous ammonia (if using water-tolerant catalyst).

  • Catalyst: 5% Pd/C (immobilized) or Raney Nickel cartridges.

  • Solvent: 2-MeTHF or Water (if substrate is soluble).

Step-by-Step Procedure:

  • System Setup: Equip a flow reactor (e.g., Vapourtec or ThalesNano) with a catalyst cartridge (Pd/C).

  • Priming: Flush the system with 2-MeTHF to remove air. Pressurize with H₂ to 20–30 bar. Set temperature to 100–120°C.

  • Feed Preparation:

    • Stream A: 0.5 M Furan-3-carbaldehyde in 2-MeTHF.

    • Stream B: Ammonia solution (excess, 5–10 equiv).

  • Reaction: Pump streams A and B into a T-mixer, then through the heated catalyst cartridge. Residence time (

    
    ) should be optimized (typically 2–5 minutes).
    
  • Downstream Processing: The output stream passes through a Back Pressure Regulator (BPR) set to 35 bar (to keep H₂ and NH₃ in solution).

  • Isolation: Collect the effluent. Remove excess ammonia and solvent via rotary evaporation. The product is often obtained as a clean oil; further purification via vacuum distillation if necessary.

Expert Insight:

  • Catalyst Deactivation: Furan rings can polymerize on acidic sites.[2] Use a neutral or slightly basic support (e.g., Carbon or Alumina) to prevent fouling.

  • Safety: Flow chemistry minimizes the active volume of explosive gases, making this inherently safer than batch autoclaves.

Methodology 3: Intramolecular Hydroamination (The "Cyclization" Route)

Principle: Instead of functionalizing an existing ring, this method builds the oxolane ring from an acyclic amino-alkene or amino-alcohol precursor. This is the most atom-economical approach (100% atom economy).

Green Catalyst: Iodine (I₂) or Calcium(II) complexes. These replace toxic transition metals like Gold (Au) or Palladium (Pd).

Detailed Protocol

Reagents:

  • Substrate: 2,2-dimethyl-4-penten-1-amine (or similar alkenyl amine).

  • Catalyst: Iodine (10 mol%) or Ca(NTf₂)₂.

  • Solvent: Water (micellar conditions) or Ethanol.

  • Additive: NaHCO₃ (to neutralize HI if iodine is used).

Step-by-Step Procedure:

  • Reaction Mix: In a round-bottom flask, dissolve the alkenyl amine (1.0 equiv) in Ethanol.

  • Catalyst Addition: Add I₂ (10 mol%) and NaHCO₃ (1.0 equiv).

  • Cyclization: Stir at Room Temperature for 12 hours. The iodine activates the alkene, triggering nucleophilic attack by the amine (forming an iodomethyl-pyrrolidine/oxolane intermediate). Note: To get the oxolane amine specifically, the substrate design is crucial (e.g., starting with an amino-alkene ether).

  • Reduction (if I₂ used): The resulting iodo-cyclized product is reduced using green reductants like Formic Acid/Triethylamine or catalytic hydrogenation (Pd/C, H₂) to remove the iodine atom.

  • Work-up: Filter off solids, evaporate solvent.

Comparative Data Analysis

MetricTraditional (Azidation/Reduction)Biocatalytic (Method 1)Flow Reductive Amination (Method 2)
Atom Economy Low (Stoichiometric waste)High (Water byproduct)High (Water byproduct)
E-Factor > 50< 5 < 10
Stereoselectivity Racemic (requires resolution)> 99% ee Racemic (unless chiral cat. used)
Hazards Azides (Explosive), LiAlH₄Non-toxic, AqueousHigh Pressure (mitigated by Flow)
Scalability Difficult (Safety limits)Linear Scale-upExcellent (Continuous)

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans.
    • Source: NIH / PMC (2025).
    • URL:[Link]

  • Green Reductive Amination

    • Title: Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)
    • Source: ResearchGate (2023).[3]

    • URL:[Link]

  • Flow Chemistry & Bio-based Solvents

    • Title: Natural acids as catalysts for the continuous flow production of the green solvent 2,2,5,5-tetramethyltetrahydrofuran.[4]

    • Source: Tetrahedron Green Chem (2025).
    • URL:[Link]

  • General Green Amine Synthesis

    • Title: 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit.
    • Source: Green Chemistry (RSC) (2025).
    • URL:[Link]

  • Electrochemical Methods

    • Title: Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles.[5]

    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

Application

The Strategic Role of 4-(Oxolan-2-yl)butan-2-amine in Accelerating Drug Discovery

Introduction: Unlocking New Chemical Space with a Versatile Chiral Building Block In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can access unexplored chemical space and provide u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Versatile Chiral Building Block

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can access unexplored chemical space and provide unique intellectual property positions is paramount. 4-(Oxolan-2-yl)butan-2-amine, a chiral secondary amine featuring a tetrahydrofuran (THF) moiety, has emerged as a valuable intermediate for medicinal chemists. Its unique combination of a chiral amine, a flexible butane linker, and a polar, hydrogen-bond accepting oxolane ring offers a compelling structural motif for engaging with a variety of biological targets. The tetrahydrofuran ring, in particular, is a well-established pharmacophore found in numerous approved drugs, where it can act as a bioisostere for other functional groups, improve pharmacokinetic properties, and provide crucial interactions with protein binding pockets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of 4-(oxolan-2-yl)butan-2-amine as a strategic intermediate in drug discovery programs.

Physicochemical Properties and Stereochemical Considerations

The presence of two stereocenters in 4-(oxolan-2-yl)butan-2-amine—one at the C2 of the butane chain and the other at the C2 of the oxolane ring—gives rise to four possible stereoisomers. This stereochemical complexity is a critical consideration in drug design, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. Therefore, the ability to synthesize and isolate specific stereoisomers is essential for any drug discovery campaign utilizing this intermediate.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number 5059-26-7[1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other common organic solvents
Purity (typical) ≥95%[1]
Storage 2-8°C, under inert atmosphere[1]

Synthesis of 4-(Oxolan-2-yl)butan-2-amine: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of 4-(oxolan-2-yl)butan-2-amine is the reductive amination of the corresponding ketone, 4-(oxolan-2-yl)butan-2-one.[1] This versatile reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its in-situ reduction to the desired amine.

Reductive Amination Ketone 4-(Oxolan-2-yl)butan-2-one Imine Imine Intermediate Ketone->Imine + Amine_Source Ammonia (NH3) Amine_Source->Imine Product 4-(Oxolan-2-yl)butan-2-amine Imine->Product + Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Product

Caption: Reductive amination workflow for the synthesis of 4-(oxolan-2-yl)butan-2-amine.

Protocol 1: Reductive Amination of 4-(Oxolan-2-yl)butan-2-one

This protocol describes a general procedure for the synthesis of racemic 4-(oxolan-2-yl)butan-2-amine. The choice of reducing agent and reaction conditions can be optimized to improve yield and purity.

Materials:

  • 4-(Oxolan-2-yl)butan-2-one

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Glacial acetic acid (optional, to facilitate imine formation)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-(oxolan-2-yl)butan-2-one (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add a 7 N solution of ammonia in methanol (5.0-10.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(oxolan-2-yl)butan-2-amine.

Expected Yield and Purity:

Yields for this reaction can vary depending on the scale and specific conditions but are typically in the range of 60-80%. The crude product can be purified by column chromatography on silica gel to achieve a purity of >95%.

Application in Drug Discovery: A Building Block for Bioactive Molecules

The 4-(oxolan-2-yl)butan-2-amine scaffold is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. While a blockbuster drug containing this exact fragment is yet to be announced, numerous patents and research articles highlight the use of structurally similar tetrahydrofuran-containing amines in the development of novel therapeutics, particularly in the area of kinase inhibitors. The oxolane ring can form key hydrogen bonds with the hinge region of kinases, while the chiral amine provides a handle for further derivatization to explore and optimize interactions with the protein.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow illustrates how 4-(oxolan-2-yl)butan-2-amine can be utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor. This example demonstrates a common synthetic strategy involving a nucleophilic aromatic substitution (SNAᵣ) reaction.

Kinase Inhibitor Synthesis Intermediate 4-(Oxolan-2-yl)butan-2-amine SNAr SNAr Reaction (Base, Solvent) Intermediate->SNAr + Heterocycle Activated Heterocycle (e.g., 2-chloropyrimidine) Heterocycle->SNAr Product Hypothetical Kinase Inhibitor SNAr->Product

Caption: Synthetic workflow for a hypothetical kinase inhibitor using the target intermediate.

Purification and Chiral Resolution

Given the chiral nature of 4-(oxolan-2-yl)butan-2-amine, the separation of its stereoisomers is a critical step for its application in drug discovery. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers and diastereomers.

Protocol 2: Chiral HPLC Method Development for 4-(Oxolan-2-yl)butan-2-amine

This protocol provides a starting point for developing a chiral HPLC method for the separation of the stereoisomers of 4-(oxolan-2-yl)butan-2-amine. The selection of the chiral stationary phase (CSP) and mobile phase composition is crucial for achieving optimal separation.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phases (CSPs): Polysaccharide-based columns such as Chiralpak® AD-H, AS-H, or Chiralcel® OD-H, OJ-H are good starting points. Crown ether-based columns can also be effective for primary amines.[2]

Mobile Phase Screening:

  • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (IPA) or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often required to improve peak shape and reduce tailing.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

  • Dissolve a small amount of the racemic 4-(oxolan-2-yl)butan-2-amine in the mobile phase.

  • Start with a mobile phase composition of 90:10 hexane:IPA with 0.1% diethylamine for a normal-phase column.

  • Inject the sample and monitor the chromatogram.

  • If no separation is observed, systematically vary the percentage of the polar modifier and the type of alcohol (e.g., ethanol).

  • If separation is still not achieved, screen other CSPs.

  • Once baseline separation is achieved, the method can be optimized for resolution, analysis time, and robustness.

ParameterTypical Starting Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Analytical Characterization

The identity and purity of 4-(oxolan-2-yl)butan-2-amine should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl group on the butane chain (a doublet), the methine proton adjacent to the amine (a multiplet), the methylene groups of the butane chain and the oxolane ring, and the methine proton of the oxolane ring adjacent to the oxygen.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the protonated molecule [M+H]⁺ at m/z 144.1.

Safety and Handling

Conclusion

4-(Oxolan-2-yl)butan-2-amine is a valuable and versatile chiral building block with significant potential in drug discovery. Its straightforward synthesis via reductive amination and the presence of multiple points for diversification make it an attractive starting material for the construction of complex and novel molecular architectures. The protocols and information provided in this guide are intended to empower researchers to effectively synthesize, purify, and utilize this promising intermediate in their pursuit of new and innovative therapeutics.

References

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved February 4, 2026, from [Link]

  • (Butan-2-yl)(butyl)amine | C8H19N | CID 4133797 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. (2023, February 16). Retrieved February 4, 2026, from [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.). Retrieved February 4, 2026, from [Link]

  • 4-(Oxolan-2-yl)butan-2-one - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • 1-[2-(Oxolan-3-yl)-1,3-thiazol-4-yl]butan-2-amine - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide - ResearchGate. (2019, November 19). Retrieved February 4, 2026, from [Link]

  • Reductive Amination Using Ammonia Borane | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

  • Amine Preparation 4 - Reductive Amination - YouTube. (2020, April 22). Retrieved February 4, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 4, 2026, from [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral - Scholars' Mine. (1998, August 8). Retrieved February 4, 2026, from [Link]

  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2025, August 9). Retrieved February 4, 2026, from [Link]

  • 4-[(Nonan-2-yl)amino]butan-2-ol | C13H29NO | CID - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity - MDPI. (2024, February 17). Retrieved February 4, 2026, from [Link]

  • 4-(Methylamino)butan-2-ol | C5H13NO | CID 12545025 - PubChem - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Oxolan-2-yl)butan-2-amine

Topic: Improving yield in the synthesis of 4-(Oxolan-2-yl)butan-2-amine CAS: 5059-26-7 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1] Introduction: The Application Scientist's Pers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 4-(Oxolan-2-yl)butan-2-amine CAS: 5059-26-7 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]

Introduction: The Application Scientist's Perspective

Welcome to the technical support hub for 4-(Oxolan-2-yl)butan-2-amine . As Senior Application Scientists, we recognize that this molecule—a saturated furan derivative with a chiral amine tail—presents a classic "yield trap" in organic synthesis. The theoretical disconnection is simple, but the practical execution often suffers from three specific failure modes:

  • Incomplete Furan Reduction: Difficulty in fully saturating the aromatic furan ring without over-reducing the ketone (if using a one-pot approach).[1]

  • Ring Opening: The tetrahydrofuran (oxolane) ether linkage is sensitive to strong Lewis acids or high-temperature hydrogenolysis.[1]

  • Dimerization: During reductive amination, the highly nucleophilic primary amine product frequently attacks the intermediate imine, leading to secondary amine impurities.

This guide abandons generic advice in favor of a stepwise optimization protocol that isolates the ketone intermediate (4-(tetrahydrofuran-2-yl)butan-2-one) to maximize overall yield.

Module 1: Precursor Synthesis (The Hydrogenation Step)

Context: The most robust route begins with Furfurylideneacetone (4-(2-furyl)-3-buten-2-one).[1] You must hydrogenate both the alkene and the furan ring to generate the saturated ketone precursor.

Q: My hydrogenation has stalled. The alkene is reduced, but the furan ring remains aromatic. How do I push this to completion?

A: Furan ring saturation requires significantly higher energy barriers than alkene reduction.

  • The Fix: Switch catalysts or conditions. Standard Pd/C at 1 atm is often insufficient for furan reduction at reasonable rates.[1]

    • Recommendation: Use 5% Rh/Al2O3 or Raney Nickel .[1] Rhodium is superior for saturating heteroaromatic rings under mild conditions (avoiding ring opening).[1]

    • Protocol Adjustment: Increase H2 pressure to 5–10 bar (70–145 psi) and temperature to 50–60°C .

    • Caution: Do not exceed 80°C with Raney Ni, as this promotes hydrogenolysis of the C-O bond (ring opening).

Q: I am detecting 4-hydroxy-nonan-2-one derivatives (ring-opened byproducts). What is causing this?

A: This is a sign of acid-catalyzed ether cleavage, often exacerbated by high temperatures or acidic supports on your catalyst.[1]

  • The Fix: Neutralize the environment.

    • Check Support: If using Pd/C, ensure the carbon support is not acidic. Switch to a neutral support (Al2O3) or add a trace of base (e.g., Sodium Acetate, 1-2 mol%) to the reaction mixture to buffer acidity.[1]

    • Solvent: Avoid alcohols with trace acid. Use Ethyl Acetate or THF which are inert to these conditions.[1]

Module 2: Reductive Amination (The Critical Step)

Context: Converting 4-(tetrahydrofuran-2-yl)butan-2-one to the target amine.[1]

Q: I see low conversion to the amine and a large amount of unreacted ketone, even after 24 hours.

A: This indicates an unfavorable equilibrium in the imine formation step. The water byproduct is hydrolyzing the imine back to the ketone.

  • The Fix: Chemical Dehydration.[1]

    • Add Molecular Sieves: Add activated 3Å or 4Å Molecular Sieves (powdered) directly to the reaction vessel (approx. 200 mg per mmol of substrate). This irreversibly traps water, driving the equilibrium toward the imine.

    • Ammonia Source: If using aqueous ammonia (NH4OH), switch to Methanolic Ammonia (7N NH3 in MeOH) or Ammonium Acetate to reduce initial water load.[1]

Q: My product contains 15-20% of the secondary amine dimer. How do I stop the product from reacting with the starting material?

A: This "over-alkylation" occurs when the newly formed primary amine competes with ammonia for the ketone.

  • The Fix: High Ammonia Equivalents & Stepwise Reduction.[1]

    • Stoichiometry: Use a massive excess of ammonia (10–20 equivalents ).[1] This statistically ensures the ketone reacts with NH3 rather than the product amine.

    • Procedure: Do not add the reducing agent immediately. Stir the ketone and ammonia source for 2–4 hours first (Pre-imination). Then, cool to 0°C and add the hydride source slowly.

    • Reagent Choice: Use Sodium Cyanoborohydride (NaBH3CN) at pH 6 or Sodium Triacetoxyborohydride (STAB) .[1] These are selective for the imine and will not reduce the ketone, preventing side reactions.

Module 3: Purification & Isolation
Q: I am losing significant mass during solvent removal. Is the product volatile?

A: Yes, 4-(Oxolan-2-yl)butan-2-amine is a low-molecular-weight amine and can be semi-volatile as a free base.[1]

  • The Fix: Salt Formation.[2]

    • Do not evaporate the free base to dryness under high vacuum and heat.

    • Protocol: After extraction, treat the organic phase with HCl in Dioxane/Ether to precipitate the Hydrochloride Salt . The salt is non-volatile and stable. Isolate via filtration.[1][3]

Visualized Workflows
Figure 1: Optimized Synthesis Workflow

This diagram outlines the high-yield stepwise protocol, distinguishing between the hydrogenation and amination phases.

SynthesisWorkflow Start Furfural + Acetone Intermediate1 Furfurylideneacetone (Alkene + Furan) Start->Intermediate1 Aldol Condensation Step1 Hydrogenation (Rh/Al2O3, 5-10 bar H2) Intermediate1->Step1 Dissolve in EtOAc Intermediate2 4-(Tetrahydrofuran-2-yl) butan-2-one Step1->Intermediate2 Sat. Ring & Alkene Step2 Reductive Amination (NH4OAc excess, NaBH3CN) Intermediate2->Step2 Add Mol. Sieves End 4-(Oxolan-2-yl) butan-2-amine Step2->End Selective Reduction

Caption: Stepwise conversion of Furfurylideneacetone to the target amine, highlighting critical reagents for saturation and amination.

Figure 2: Troubleshooting Decision Tree

Follow this logic path when encountering yield losses.

Troubleshooting Problem Low Yield Detected CheckStep Identify Step Problem->CheckStep Hydro Hydrogenation Step CheckStep->Hydro Amin Reductive Amination CheckStep->Amin Aromatic Furan Ring Intact? Hydro->Aromatic Analysis: NMR RingOpen Ring Opening? Hydro->RingOpen Analysis: MS/GC Sol1 Switch to Rh/Al2O3 Increase Pressure Aromatic->Sol1 Yes Sol2 Buffer Acidity Lower Temp (<60°C) RingOpen->Sol2 Yes Dimer Secondary Amine impurities? Amin->Dimer Analysis: LCMS NoRxn Incomplete Conversion? Amin->NoRxn Analysis: TLC Sol3 Increase NH3 to 20eq Dilute Reaction Dimer->Sol3 Yes Sol4 Add Molecular Sieves Check pH (5-6) NoRxn->Sol4 Yes

Caption: Diagnostic logic for identifying and resolving specific failure modes in the synthesis pipeline.

Comparative Data: Reducing Agents

The choice of reducing agent in the final step dictates the impurity profile.

Reducing AgentSelectivityRisk of DimerizationRecommended pHNotes
NaBH3CN HighLow5.0 – 6.0Gold Standard. Requires careful pH control.[1] Toxic byproduct (HCN potential).[1]
NaBH(OAc)3 HighVery LowNeutralExcellent alternative to Cyanoborohydride.[1] Safer, but slower with sterically hindered ketones.
H2 / Pd/C LowHighN/AOften leads to over-alkylation (dimers) unless NH3 pressure is very high.[1]
NaBH4 LowMedium> 7.0Not recommended.[1] Reduces ketones indiscriminately; requires pre-formation of imine.[1]
References
  • BenchChem. 4-(Oxolan-2-yl)butan-2-amine Synthesis Strategies. Retrieved from [1]

  • Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride and Borane Reagents. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Journal of Organic Chemistry.[1][4] Retrieved from [1]

  • ResearchGate. Hydrogenation of Furfural Derivatives to Tetrahydrofurans: Catalyst Selection. Retrieved from [1][8]

Sources

Optimization

Technical Support Center: Separating Diastereomers of 4-(Oxolan-2-yl)butan-2-amine

Welcome to the technical support center for the resolution of 4-(Oxolan-2-yl)butan-2-amine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 4-(Oxolan-2-yl)butan-2-amine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this and structurally related chiral amines. The following content is structured to offer not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

I. Foundational Principles: Why is This Separation Challenging?

4-(Oxolan-2-yl)butan-2-amine possesses two chiral centers, leading to the existence of four stereoisomers, which can be grouped into two pairs of enantiomers. Within each enantiomeric pair, the relationship between the non-mirror image stereoisomers is diastereomeric. Diastereomers have different physical and chemical properties, which, in theory, makes them separable by standard laboratory techniques. However, the structural similarities between the diastereomers of this compound can make their physicochemical differences subtle, leading to significant challenges in achieving baseline separation. The primary difficulties often arise from nearly identical polarities and solubilities, which can result in co-elution in chromatography or co-crystallization.

II. Troubleshooting Guide: Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the workhorses for diastereomer separation at the analytical and preparative scales. Below are common problems and their solutions.

Question 1: My diastereomers are co-eluting or showing poor resolution (Rs < 1.5) on a standard achiral stationary phase (e.g., C18, Silica). What should I do?

Answer:

This is a very common issue. While diastereomers are distinct compounds, their structural similarity can lead to insufficient differential interaction with a standard stationary phase. Here’s a systematic approach to troubleshoot this:

A. Re-evaluate Your Mobile Phase (The "Low-Hanging Fruit")

  • Causality: The mobile phase composition dictates the polarity and solvent strength, directly influencing retention and selectivity. Small changes can sometimes have a large impact.

  • Protocol:

    • Solvent Screening: If using Normal Phase (NP-HPLC) on silica, systematically vary the ratio of your non-polar (e.g., hexane, heptane) and polar (e.g., ethanol, isopropanol) modifiers. For Reverse Phase (RP-HPLC), screen different organic modifiers like acetonitrile, methanol, and tetrahydrofuran (THF). THF can offer unique selectivity for compounds with ether linkages due to its hydrogen bond acceptor properties.[1][2]

    • Additive Introduction (for Amines): The basic nature of the amine group in your molecule can lead to peak tailing on silica-based columns due to strong interactions with acidic silanol groups. Adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can mitigate this, leading to sharper peaks and improved resolution. Conversely, acidic additives (e.g., 0.1% trifluoroacetic acid or formic acid) can be beneficial in some cases by ensuring the amine is in a consistent protonated state.[3][4]

B. Switch to a Chiral Stationary Phase (CSP)

  • Causality: Even though you are separating diastereomers, a CSP can provide the necessary stereochemical recognition to enhance separation. The chiral environment of the CSP creates transient diastereomeric complexes with your analytes, and the stability of these complexes can differ significantly even between diastereomers.[5]

  • Recommended CSPs for Amines:

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose tris(3,5-dimethylphenylcarbamate) are excellent first choices for screening as they are broadly applicable to a wide range of chiral compounds, including amines.[6]

    • Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and can be highly effective.[4][7]

    • Cyclofructan-based CSPs: These have shown high success rates in separating primary amines, particularly in the polar organic mode.[4]

C. Consider Supercritical Fluid Chromatography (SFC)

  • Causality: SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This often leads to faster, more efficient separations with sharper peaks compared to HPLC.[8] It is also considered a "greener" technique due to reduced organic solvent consumption.[9]

  • Protocol:

    • Column Choice: Many HPLC chiral columns can be used in SFC. Polysaccharide-based CSPs are a great starting point.

    • Modifier Screening: The most common co-solvent (modifier) is methanol. Screening different modifiers (e.g., ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds) is crucial for method development.

Question 2: I have some separation on a chiral column, but the peak shape is poor (tailing or fronting). How can I improve it?

Answer:

Poor peak shape is often a sign of undesirable secondary interactions or issues with the mobile phase.

  • For Peak Tailing (Common with Amines):

    • Causality: As mentioned, the basic amine can interact strongly with residual acidic silanols on the silica support of the column.

    • Solution: Introduce a basic additive to your mobile phase. Start with 0.1% diethylamine (DEA) or triethylamine (TEA). This additive will compete for the active silanol sites, preventing the analyte from tailing.[4]

  • For Peak Fronting:

    • Causality: This can be caused by column overload, where too much sample is injected for the column's capacity.

    • Solution: Reduce the injection volume or the concentration of your sample and re-inject.

  • General Peak Shape Improvement:

    • Causality: The choice of alcohol modifier in your mobile phase can affect peak shape and resolution.

    • Solution: If you are using isopropanol, try switching to ethanol, or vice versa. The different hydrogen bonding characteristics can alter the interaction with the stationary phase and improve peak symmetry.

III. Troubleshooting Guide: Crystallization Methods

For larger-scale separations, diastereomeric salt formation and crystallization can be a more cost-effective approach.[10]

Question 3: I've formed a diastereomeric salt of my amine with a chiral acid (like tartaric acid), but I'm not getting any crystals.

Answer:

Successful crystallization is a delicate balance of solubility, supersaturation, and nucleation.

  • Causality: The chosen solvent may be too good at solvating your diastereomeric salt, preventing it from crashing out of solution.

  • Systematic Approach:

    • Solvent Screening is Key: The solubility of the two diastereomeric salts will differ in various solvents. You must screen a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures with water). The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.[10][11]

    • Controlled Cooling: Rapid cooling can lead to the co-crystallization of both diastereomers. Allow the saturated solution to cool slowly to room temperature, and then gradually lower the temperature (e.g., by placing it in a refrigerator).[11]

    • Induce Nucleation: If no crystals form, try "seeding" the solution with a tiny crystal of the desired product (if you have it). Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites.

    • Increase Concentration: Carefully evaporate some of the solvent to create a more supersaturated solution, then attempt cooling again.

Question 4: I've isolated crystals, but the diastereomeric excess (d.e.) is low. How can I improve the purity?

Answer:

This indicates that your crystallization conditions are not selective enough.

  • Causality: The solubilities of the two diastereomeric salts might be too similar in the chosen solvent system, leading to co-precipitation.

  • Solutions:

    • Recrystallization: The most straightforward approach is to redissolve the obtained crystals in the same or a different hot solvent system and cool slowly again. Each recrystallization step should enrich the less soluble diastereomer.

    • Optimize the Chiral Resolving Agent: Not all chiral acids are created equal. If (+)-tartaric acid gives poor selectivity, consider other resolving agents such as (-)-tartaric acid, dibenzoyl-tartaric acid, or mandelic acid.[12]

    • Consider Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if the undesired diastereomer can epimerize in solution, it can be converted into the desired, less soluble diastereomer that crystallizes out. This dynamic process can theoretically lead to yields greater than 50%.[13][14] This often requires specific conditions (e.g., the presence of a catalytic amount of a base or acid) to facilitate the epimerization.

IV. Frequently Asked Questions (FAQs)

Q1: Should I use a chiral or achiral column to separate my diastereomers? A1: Start with an achiral column (e.g., silica or C18) as it is a simpler and less expensive approach. If you cannot achieve separation by optimizing the mobile phase, then move to a chiral stationary phase. A CSP can often provide the extra selectivity needed for closely related diastereomers.[5]

Q2: What is the difference between direct and indirect chiral separation? A2:

  • Direct Separation: This involves using a chiral stationary phase (CSP) or a chiral mobile phase additive to directly resolve the stereoisomers.[15]

  • Indirect Separation: This involves reacting your mixture of diastereomers (or enantiomers) with a pure chiral derivatizing agent to form new, covalently bonded diastereomers. These new compounds will have larger differences in their physical properties and can often be separated on a standard achiral column.[15][16] For your amine, you could use a chiral acid chloride, for example. However, this method requires an additional reaction step and subsequent removal of the derivatizing agent.[16]

Q3: For preparative scale, is chromatography or crystallization better? A3: This depends on the scale and the properties of your compound.

  • Chromatography (HPLC/SFC): Excellent for small to medium scales (mg to grams). It offers high purity but can be expensive in terms of solvent and column costs at a very large scale. SFC is often more cost-effective and faster for preparative work than HPLC.[8]

  • Crystallization: Generally the preferred method for large-scale (multi-gram to kg) separation due to its lower cost and scalability, provided a suitable resolving agent and solvent system can be found that gives good selectivity.[10]

Q4: How do I choose the initial mobile phase for screening on a polysaccharide CSP? A4: A good starting point for polysaccharide columns in normal phase mode is a mixture of a non-polar solvent and an alcohol, such as Hexane/Isopropanol (90:10 v/v). For basic compounds like yours, add 0.1% DEA. From there, you can adjust the ratio and try different alcohols (e.g., ethanol).[6]

V. Visualized Workflow and Data Summary

Method Development Workflow for Diastereomer Separation

The following diagram outlines a systematic approach to developing a separation method for your diastereomers.

SeparationWorkflow cluster_start Start: Diastereomeric Mixture cluster_screening Initial Screening cluster_optimization Optimization & Advanced Methods cluster_result Outcome start 4-(Oxolan-2-yl)butan-2-amine Diastereomer Mixture achiral_hplc Achiral HPLC (Silica, C18) start->achiral_hplc crystallization Diastereomeric Salt Crystallization start->crystallization chiral_hplc Chiral HPLC/SFC (Polysaccharide, etc.) achiral_hplc->chiral_hplc Poor Resolution success Baseline Separation (Rs >= 1.5) achiral_hplc->success Success recrystallize Recrystallization / Solvent Screening crystallization->recrystallize Low d.e. crystallization->success High d.e. chiral_hplc->success recrystallize->success

Caption: A systematic workflow for separating diastereomers.

Table 1: Comparison of Separation Techniques
TechniqueTypical ScaleAdvantagesDisadvantages
Achiral HPLC Analytical - Prep (g)Simple, readily available columnsMay not provide sufficient resolution
Chiral HPLC/SFC Analytical - Prep (kg)High resolving power, SFC is fast & greenHigher cost of chiral columns
Crystallization Prep (g - kg)Cost-effective for large scale, simpleMethod development can be time-consuming
Indirect Method Analytical - Prep (g)Uses standard achiral columnsRequires extra synthesis/purification steps

VI. References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.

  • Daicel Chiral Technologies. (2024). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Ali, I., et al. (2017). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.

  • Das, S., et al. (2021). A Method for Separating Chiral Enantiomers by Enantiospecific Interaction with Ferromagnetic Substrates. ACS Publications.

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate.

  • Al-Sayah, M. A., & Wainer, I. W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Smith, A. M., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.

  • Singh, R. K., & Shang, M. (2011). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate.

  • ResearchGate. (n.d.). Preparative separation of tetrahydrofurfurylamine enantiomers.

  • Relay Therapeutics. (2022). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ResearchGate.

  • Gyllenhaal, O., & Karlsson, A. (2002). Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector. PubMed. Retrieved from [Link]

  • Ghanem, A., & Hoenen, H. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • Jiang, H., et al. (2009). Diastereoselective Encapsulation of Tartaric Acid by a Helical Aromatic Oligoamide. BISE Group.

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • Waters Corporation. (2021). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample. Retrieved from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.

  • Amedjkouh, M., & Skattebøl, L. (2011). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. PMC.

  • Chromatography Forum. (2008). Role of THF in RP-HPLC separation.

  • Shishov, A., et al. (2023). Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography. MDPI.

  • ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.

  • Welch, C. J., et al. (2016). Advantageous use of SFC for separation of crude therapeutic peptides and peptide libraries. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Oxolane Amine Synthesis

Welcome to the technical support center for the synthesis of oxolane amine, also known as tetrahydrofurfurylamine (THFA). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxolane amine, also known as tetrahydrofurfurylamine (THFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature in this critical synthesis. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to navigate the complexities of this reaction, ensuring high yield and purity.

Understanding the Critical Role of Temperature in Oxolane Amine Synthesis

The synthesis of oxolane amine, primarily through the reductive amination of furfural or the hydrogenation of furfurylamine, is a temperature-sensitive process. Temperature is a key parameter that dictates not only the reaction rate but also the selectivity towards the desired product over a spectrum of potential by-products. An improperly controlled temperature can lead to a cascade of undesirable side reactions, significantly impacting your final yield and the purity of your product.

The reaction typically proceeds in two stages: the formation of an imine intermediate (a Schiff base) from furfural and ammonia, followed by the hydrogenation of both the imine and the furan ring. Each of these steps has a different activation energy, making temperature a powerful lever to control the reaction pathway.

Key Reaction Pathway

Furfural Furfural Imine Imine Intermediate (Schiff Base) Furfural->Imine + Ammonia - H2O Ammonia Ammonia Ammonia->Imine Furfurylamine Furfurylamine Imine->Furfurylamine + H2 (Catalyst) Byproducts By-products (Secondary Amines, Polymers) Imine->Byproducts Side Reactions THFA Oxolane Amine (Tetrahydrofurfurylamine) Furfurylamine->THFA + H2 (Catalyst) Furfurylamine->Byproducts Side Reactions A Define Temperature Range (e.g., 80°C - 140°C) B Set Up Parallel Reactions (Identical conditions except for Temperature) A->B C Monitor Reaction Progress (e.g., TLC, GC at set time points) B->C D Analyze Final Product Mixture (Yield and Purity via GC, HPLC, NMR) C->D E Identify Optimal Temperature D->E

Optimization

Technical Support Center: Resolving Hygroscopicity in 4-(Oxolan-2-yl)butan-2-amine Salts

The following technical guide addresses the hygroscopicity challenges associated with 4-(Oxolan-2-yl)butan-2-amine (also known as 4-(tetrahydrofuran-2-yl)butan-2-amine) salts. This guide is structured to provide causal a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the hygroscopicity challenges associated with 4-(Oxolan-2-yl)butan-2-amine (also known as 4-(tetrahydrofuran-2-yl)butan-2-amine) salts. This guide is structured to provide causal analysis, actionable solutions, and validated protocols.

Topic: Stabilization and Solid-State Optimization of 4-(Oxolan-2-yl)butan-2-amine Salts Document ID: TS-OXAM-001 Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1][2][3][4]

Introduction: The "Wet Salt" Trap

The Issue: You have synthesized 4-(Oxolan-2-yl)butan-2-amine and formed the hydrochloride (HCl) salt to isolate it. Initially, it may appear as a solid, but upon exposure to ambient air, it rapidly becomes sticky, deliquesces into an oil, or gains significant mass.[4]

The Root Cause: The hygroscopicity of the HCl salt in this specific molecule is driven by a thermodynamic imbalance.

  • Low Lattice Energy: The 4-(Oxolan-2-yl)butan-2-amine molecule contains a flexible aliphatic chain and a tetrahydrofuran (THF) ring.[1][2][3][4] This conformational flexibility often prevents efficient packing with small, spherical counter-ions like chloride (

    
    ).[1][2][3][4]
    
  • High Hydration Energy: The chloride ion has a high charge density.[3][4] If the crystal lattice is weak (or the material is amorphous), the hydration energy of the salt exceeds the lattice energy, driving the material to absorb atmospheric water to solvate the ions.

The Solution: To resolve this, we must engineer a crystal lattice where the Lattice Energy > Hydration Energy . This is achieved by switching to large, bidentate organic counter-ions that facilitate hydrogen bonding networks.[3][4]

Module 1: Salt Selection Strategy (The Fix)

Q: Why is my HCl salt turning into oil?

A: You are likely dealing with an amorphous solid dispersion or a weak crystal lattice.[3][4] The HCl salt of this amine likely has a low glass transition temperature (


), causing it to rubberize and absorb moisture at room temperature.
  • Immediate Action: Do not dry it further; heating an amorphous hygroscopic salt often just collapses it into a gum.[3][4] You need a different counter-ion.[1][3][4]

Q: Which counter-ions should I screen to prevent hygroscopicity?

A: Stop using small inorganic anions (Cl, Br).[2][4] Switch to organic dicarboxylic acids that can bridge two amine molecules or form polymeric hydrogen-bonded chains.[1][2][3][4]

Recommended Counter-Ion Screen:

Counter-IonpKaRationale for Stability
Fumarate 3.03, 4.44Top Recommendation. The trans-geometry often forces rigid crystal packing, significantly raising the melting point and reducing hygroscopicity.[1][2][3][4]
Succinate 4.21, 5.64Good alternative if fumarate is too insoluble.[3][4] Forms stable salts but slightly more flexible than fumarate.[1][3][4]
Oxalate 1.25, 4.14often forms the most crystalline salts for aliphatic amines due to high lattice energy, though toxicity limits pharmaceutical use to early intermediates.
Tosylate -2.8A large, hydrophobic anion (p-Toluenesulfonate) that can shield the cationic charge from moisture, though it adds significant molecular weight.[1][2][4]
Decision Logic for Salt Selection

SaltSelection Start Start: Hygroscopic HCl Salt IsPharma Is this for Pharma Final Form? Start->IsPharma NonPharma Use Oxalate or Tosylate IsPharma->NonPharma No (Intermediate) Pharma Screen GRAS Counter-ions IsPharma->Pharma Yes Screen1 Attempt Fumarate (1:1 and 2:1) Pharma->Screen1 Result1 Crystalline & Stable? Screen1->Result1 Success Proceed to Scale-up Result1->Success Yes Fail1 Attempt Succinate or Maleate Result1->Fail1 No/Amorphous Result2 Crystalline? Fail1->Result2 Result2->Success Yes Fail2 Co-crystal Screen / Amorphous Dispersion Result2->Fail2 No

Figure 1: Decision tree for selecting a non-hygroscopic salt form based on application requirements.

Module 2: Crystallization & Polymorphism (The Process)[2]

Q: I switched to Fumarate, but it's still sticky. Why?

A: You likely precipitated it too fast, trapping solvent or forming an amorphous solid.[4] A salt is only non-hygroscopic if it is crystalline .[3][4]

  • The Fix: You must perform a controlled crystallization, not a "crash precipitation."

Q: How do I crystallize this specific amine salt?

A: Use the Anti-Solvent Vapor Diffusion or Slow Cooling method.[4]

  • Solvent: Dissolve the amine and acid in the minimum amount of hot alcohol (Isopropanol or Ethanol).

  • Anti-Solvent: Add warm Ethyl Acetate or MTBE until the solution is just cloudy, then add a drop of alcohol to clear it.[4]

  • Cooling: Let it cool to room temperature slowly (wrap the flask in foil/towel) over 4-6 hours.

  • Aging: Once crystals appear, let them "age" in the mother liquor for 24 hours. This Ostwald ripening consumes small, imperfect (hygroscopic) crystals and grows larger, stable ones.[2][4]

Module 3: Experimental Protocols

Protocol A: Rapid Salt Screening (Micro-Scale)

Use this to quickly identify the best counter-ion before scaling up.

Materials:

  • 4-(Oxolan-2-yl)butan-2-amine (Free base)[1][2][3][4]

  • Acids: Fumaric, Succinic, Oxalic, p-Toluenesulfonic, L-Tartaric.[1][2][3][4]

  • Solvents: Ethanol, Isopropanol, Ethyl Acetate, THF.[4]

Steps:

  • Preparation: Prepare 0.1 M solutions of the amine and each acid in Ethanol.

  • Mixing: In HPLC vials, mix amine and acid solutions in 1:1 molar ratios .

  • Evaporation: Place vials in a vacuum oven at 40°C to evaporate solvent slowly.

  • Stress Test: Once solids form, place the open vials in a chamber with 75% Relative Humidity (saturated NaCl solution creates this environment) for 24 hours.

  • Observation:

    • Fail: Deliquescence (turned to liquid), gum formation.[2][3][4]

    • Pass: Remains a free-flowing powder.[1][2][3][4]

Protocol B: Dynamic Vapor Sorption (DVS) Validation

The Gold Standard for proving stability.

Objective: Quantify the critical relative humidity (CRH) where the salt absorbs moisture.

  • Sample: Load 10-20 mg of the dried candidate salt into the DVS pan.

  • Cycle:

    • Drying: 0% RH at 25°C for 2 hours (establishes dry mass

      
      ).
      
    • Sorption: Increase RH in 10% steps (0% → 90% RH).

    • Desorption: Decrease RH in 10% steps (90% → 0% RH).

  • Criteria:

    • Equilibrium set to dm/dt < 0.002% per minute.

  • Analysis:

    • Non-Hygroscopic: < 0.2% weight gain at 80% RH.[1][3][4]

    • Slightly Hygroscopic: 0.2% - 2.0% weight gain.[1][2][3][4]

    • Hygroscopic: > 2.0% weight gain (Reject for development).[1][2][3][4]

Module 4: Handling & Storage FAQs

Q: How do I handle the hygroscopic HCl salt if I have no choice but to use it?

A: If you are locked into the HCl salt for regulatory or synthetic reasons:

  • Isolation: Filter under a blanket of dry Nitrogen or Argon.[3][4] Do not pull air through the filter cake for more than 1 minute.[3][4]

  • Washing: Wash with anhydrous Diethyl Ether or MTBE (these solvents do not dissolve the salt but remove residual water/alcohol).[3][4]

  • Drying: Transfer immediately to a vacuum oven with

    
     (phosphorus pentoxide) or silica gel desiccant present.[2][3][4]
    
  • Storage: Store in a desiccator inside a -20°C freezer. Cold temperatures reduce the kinetics of moisture absorption.

Q: Can I use co-formers instead of salts?

A: Yes. If salts fail, consider a Co-crystal .[3][4]

  • Strategy: Use neutral co-formers like Nicotinamide or Urea.[3][4] These bind to the amine via hydrogen bonds without full proton transfer, often creating stable lattices for molecules that fail to form good salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[1][2][3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (The definitive guide on salt selection logic). [1][2][4]

  • Surface Measurement Systems. (n.d.).[1][2][3][4][5] Dynamic Vapor Sorption (DVS) - Introduction and Applications. (Standard protocol for hygroscopicity measurement).[2][3][4]

  • PubChem. (n.d.).[1][2][3][4][6][7] 4-(Oxolan-2-yl)butan-2-amine Compound Summary. National Library of Medicine.[3][4] [1][2][4]

  • Newman, A. (2013).[3][4] Solid-State Characterization of Pharmaceuticals. (Detailed methodology on X-ray diffraction and DVS for amorphous vs. crystalline determination).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for the Extraction of 4-(Oxolan-2-yl)butan-2-amine

Welcome to the technical support guide for handling 4-(Oxolan-2-yl)butan-2-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 4-(Oxolan-2-yl)butan-2-amine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals engaged in the extraction and purification of this valuable intermediate. Our focus is to blend theoretical principles with practical, field-proven methodologies to ensure you achieve optimal yield and purity in your experiments.

Part 1: Foundational Principles & Core Concepts

Before selecting a solvent, it is critical to understand the molecular characteristics of 4-(Oxolan-2-yl)butan-2-amine. Its behavior in a two-phase system is dictated by its unique structure, which marries both polar and non-polar features.

FAQ 1: What are the key physicochemical properties of 4-(Oxolan-2-yl)butan-2-amine that influence solvent selection?

To make an informed solvent choice, we must consider the compound's structural attributes and resulting chemical properties.

  • Molecular Structure: The molecule consists of a polar tetrahydrofuran (THF) ring and a primary amine group, attached to a non-polar butane backbone.[1] This bifunctional nature means it does not behave as a simple non-polar or highly polar molecule.

  • Basicity (pKa): The amine group is basic, with an estimated pKa of around 10.2.[1] This is a critical parameter. At a pH below its pKa, the amine will be protonated (R-NH3+), forming a salt that is highly soluble in aqueous solutions. At a pH significantly above its pKa, it exists as the neutral "free base" (R-NH2), which is more soluble in organic solvents.

  • Polarity and Lipophilicity (LogP): The compound has an estimated partition coefficient (LogP) of approximately 1.2.[1] This value indicates moderate lipophilicity. While it will favor partitioning into an organic solvent, its polarity, stemming from the amine and ether functionalities, imparts a degree of water solubility that cannot be ignored.

FAQ 2: How does pH critically control the extraction efficiency of this amine?

The single most important variable in the liquid-liquid extraction of any amine from an aqueous matrix is the pH of the aqueous phase . This is a direct application of fundamental acid-base chemistry.

The extraction process relies on partitioning the amine between an aqueous layer and an immiscible organic solvent. The amine's solubility in each phase is dictated by its protonation state, as governed by the Henderson-Hasselbalch equation.

  • Acidic to Neutral pH (pH < 8): The amine is predominantly in its protonated, cationic form (4-(Oxolan-2-yl)butan-2-aminium). This salt is polar and will remain almost exclusively in the aqueous phase.

  • Basic pH (pH > 12): To ensure over 99% of the amine is in its neutral free base form, the pH of the aqueous solution should be adjusted to at least two units above the pKa (~10.2). At pH 12 or higher, the deprotonated amine is significantly less polar and will readily partition into a suitable organic solvent.

Expert Insight: Always verify the pH of the aqueous phase with a calibrated pH meter after adding the base. Do not rely on stoichiometric calculations alone, especially in complex reaction mixtures that may contain other acidic or basic components.

Part 2: A Practical Workflow for Solvent Selection

The following workflow provides a systematic approach to choosing and optimizing your extraction solvent.

SolventSelectionWorkflow start Aqueous Reaction Mixture Containing Target Amine ph_adjust Adjust Aqueous pH to > 12 (e.g., with 5M NaOH) start->ph_adjust solvent_choice Select an Immiscible Organic Solvent (Refer to Solvent Comparison Table) ph_adjust->solvent_choice extraction Perform Liquid-Liquid Extraction (e.g., 3x with 1/3 volume of solvent) solvent_choice->extraction phase_sep Separate Organic & Aqueous Layers extraction->phase_sep analysis Analyze Yield & Purity (TLC, LC-MS, GC-MS) phase_sep->analysis end Proceed to Drying & Concentration analysis->end

Caption: Workflow for Amine Extraction.

FAQ 3: What are the recommended starting solvents for extracting 4-(Oxolan-2-yl)butan-2-amine?

There is no single "perfect" solvent; the choice depends on factors like downstream processing, cost, safety, and the impurity profile of your mixture. The table below compares several common and effective solvents for this application.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water MiscibilityProsCons/Potential Issues
Dichloromethane (DCM) 3.139.61.33ImmiscibleExcellent solvating power for a wide range of compounds. Volatile and easy to remove.High density (bottom layer). Can form stable emulsions. Environmental and health concerns.
Ethyl Acetate (EtOAc) 4.477.10.90Low"Greener" solvent than DCM. Good general-purpose solvent. Lower toxicity.Slightly water-soluble (~8%). Can potentially react with highly nucleophilic amines under certain conditions.[2]
Methyl tert-butyl ether (MTBE) 2.555.20.74LowExcellent phase separation. Less prone to peroxide formation than other ethers. Volatile.Environmental concerns regarding groundwater contamination.
2-Methyltetrahydrofuran (2-MeTHF) 4.080.00.86ModerateExcellent "green" alternative. High stability. Good solvating power.Higher water miscibility than other ethers; may require "salting out" with brine to improve phase separation.[2]
Toluene 2.4110.60.87ImmiscibleGood for less polar compounds. Forms azeotropes with water to aid in its removal.High boiling point makes it difficult to remove under vacuum. Lower solvating power for this target compared to others.

Senior Scientist Recommendation: For initial trials, Methyl tert-butyl ether (MTBE) often provides the best balance of solvating power, clean phase separation, and ease of removal. For processes where green chemistry is a priority, 2-Methyltetrahydrofuran (2-MeTHF) is an outstanding choice, provided you account for its partial water miscibility.

Part 3: Troubleshooting Common Extraction Problems

Even with a well-chosen solvent, experimental challenges can arise. This section addresses the most common issues encountered in the lab.

FAQ 4: I'm seeing a stable emulsion (a third layer) between the phases. How do I resolve this?

Emulsions are common when extracting basic organic compounds from basified aqueous solutions, often due to the formation of fine precipitates or soap-like byproducts.

Troubleshooting Steps:

  • Add Brine: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and reduces the solubility of organic compounds in the aqueous layer.[2]

  • Gentle Agitation: Avoid vigorous shaking in a separatory funnel. Instead, use gentle, repeated inversions to minimize emulsion formation.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture will force a separation of the layers.

  • Filtration: Pass the entire mixture through a pad of a filter aid like Celite® or diatomaceous earth. This can break the emulsion by removing the particulate matter that stabilizes it.

FAQ 5: My extraction yield is low. What are the likely causes and how can I improve it?

Low yield is a frustrating but solvable problem. The cause is almost always related to one of the following:

  • Incorrect pH: The aqueous phase is not sufficiently basic. Re-test the pH of the aqueous raffinate. If it is below 12, add more base and re-extract.

  • Insufficient Extraction Cycles: A single extraction is rarely sufficient. It is always more efficient to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) than one extraction with a large volume (1 x 150 mL).

  • High Water Solubility: The compound's polarity may lead to it remaining in the aqueous phase. Before extraction, saturate the aqueous layer with sodium chloride ("salting out") to decrease the amine's aqueous solubility and drive it into the organic phase.

  • Inadequate Mixing: Ensure sufficient contact time and surface area between the two phases by inverting the separatory funnel gently but thoroughly for 1-2 minutes.

FAQ 6: The purity of my extracted product is poor. How can I use extraction to remove impurities?

Liquid-liquid extraction can be a powerful purification tool. The strategy depends on the nature of the impurities.

  • To Remove Acidic or Neutral Impurities: A "back-extraction" is highly effective.

    • Perform the initial extraction of your crude product into an organic solvent (e.g., MTBE) from a basified aqueous solution as usual. This organic layer now contains your target amine and any other neutral or basic impurities.

    • Extract the organic layer with a dilute acidic solution (e.g., 1M HCl). Your basic target amine will become protonated and move into the new aqueous layer, while neutral impurities will remain in the organic layer.

    • Separate the new acidic aqueous layer, basify it to pH > 12 with NaOH, and perform a final extraction with a fresh portion of organic solvent to recover your purified amine.

BackExtraction cluster_0 Step 1: Initial Extraction cluster_1 Step 2: Acid Wash (Back-Extraction) cluster_2 Step 3: Final Extraction crude_org Crude Organic Layer (Amine + Neutral/Basic Impurities) crude_aq Initial Aqueous Layer (Salts, Polar Waste) acid_aq Acidic Aqueous Layer (Protonated Amine Salt) crude_org->acid_aq Extract with 1M HCl waste_org Washed Organic Layer (Neutral Impurities) pure_org Final Organic Layer (Pure Amine) acid_aq->pure_org 1. Basify to pH > 12 2. Extract with fresh solvent final_aq Final Aqueous Layer (Salts)

Caption: Back-Extraction Workflow for Purification.

Part 4: Standard Operating Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • Preparation: Ensure your crude reaction mixture is in an aqueous solution. If it is in an organic solvent, remove the solvent under reduced pressure and redissolve the residue in water and a small amount of acid (e.g., 1M HCl) to ensure the amine is protonated.

  • Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice bath. Slowly add a base (e.g., 5M NaOH or a saturated K2CO3 solution) with swirling until the pH is greater than 12, confirmed with a pH meter.

  • First Extraction: Add a volume of the chosen organic solvent (e.g., MTBE) equal to about half the aqueous volume. Stopper the funnel and invert it, opening the stopcock to vent pressure. Close the stopcock and invert gently 20-30 times.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer (aqueous if using MTBE/EtOAc, organic if using DCM) into a flask. Drain the desired organic layer into a separate clean, dry flask.

  • Repeat: Return the aqueous layer to the funnel and repeat the extraction (steps 3-5) two more times with fresh portions of the organic solvent.

  • Combine & Dry: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Protocol 2: Purificative Back-Extraction
  • Initial Extraction: Follow steps 1-7 from Protocol 1 to obtain a dried organic solution of your crude amine.

  • Acidification: Transfer the dried organic solution to a clean separatory funnel. Add a volume of dilute acid (e.g., 1M HCl) equal to about one-third of the organic volume.

  • Back-Extraction: Shake the funnel as described in Protocol 1 (step 3). Allow the layers to separate. The target amine is now in the aqueous layer as a salt.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, now containing neutral impurities, can be set aside.

  • Re-Isolation: Transfer the acidic aqueous extract to a clean separatory funnel, cool it in an ice bath, and basify it to pH > 12 with a strong base.

  • Final Extraction: Extract this basified aqueous solution three times with a fresh, clean organic solvent as described in Protocol 1.

  • Combine & Dry: Combine the final organic extracts, dry over Na2SO4, filter, and concentrate to yield the purified amine.

References

  • Extraction solvent for amines in an aqueous reaction solution? . Reddit r/chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Oxolan-2-yl)butan-2-amine vs. Pyrrolidine Scaffolds

This guide provides a technical comparative analysis of 4-(Oxolan-2-yl)butan-2-amine (CAS: 5059-26-7) against its nitrogen-containing bioisosteres, specifically pyrrolidine analogs (e.g., 4-(pyrrolidin-2-yl)butan-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-(Oxolan-2-yl)butan-2-amine (CAS: 5059-26-7) against its nitrogen-containing bioisosteres, specifically pyrrolidine analogs (e.g., 4-(pyrrolidin-2-yl)butan-2-amine).

This analysis is designed for medicinal chemists and lead optimization scientists evaluating the Tetrahydrofuran (Oxolane) vs. Pyrrolidine scaffold switch. This bioisosteric replacement is a critical tactic in modulating basicity, lipophilicity, and metabolic stability without altering the fundamental vector of the pharmacophore.

Executive Summary & Chemical Identity

4-(Oxolan-2-yl)butan-2-amine represents a mono-amine scaffold featuring a neutral tetrahydrofuran (oxolane) ring linked to a primary aliphatic amine. In contrast, the direct pyrrolidine analog introduces a secondary amine within the ring, effectively creating a diamine system .

This structural divergence dictates the primary utility of the oxolane derivative: it maintains a single ionizable center (the side-chain amine) , whereas the pyrrolidine analog introduces a second basic center, drastically altering pKa, membrane permeability, and off-target binding potential (e.g., hERG inhibition).

Feature4-(Oxolan-2-yl)butan-2-amine Pyrrolidine Analog (4-(pyrrolidin-2-yl)butan-2-amine)
Core Heterocycle Tetrahydrofuran (Oxolane)Pyrrolidine
Electronic Nature Neutral Ether (H-bond Acceptor)Secondary Amine (Basic, Donor/Acceptor)
Ionization (pH 7.4) Mono-cationic (Side chain only)Di-cationic (Ring + Side chain)
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar due to ionization)
Metabolic Liability

-C hydroxylation (Ether cleavage)
N-oxidation, Ring opening
Primary Application Lipophilic spacer, Neutral pharmacophoreBasic pharmacophore, Salt-bridge former

Physicochemical Performance Analysis

The decision to select the oxolane scaffold over the pyrrolidine analog often hinges on the Basicity Profile and Permeability .

Basicity and Ionization

The most significant differentiator is the pKa.

  • Oxolane Scaffold: The ring oxygen is non-basic. The molecule relies solely on the aliphatic amine (pKa

    
     10.5) for ionization. This simplifies the pH-dependent solubility profile.
    
  • Pyrrolidine Scaffold: The ring nitrogen is highly basic (pKa

    
     11.3). Combined with the side chain, this creates a diprotic species that is highly solvated and repulsive to hydrophobic membranes at physiological pH.
    
Lipophilicity and Permeability

Data indicates that replacing the pyrrolidine NH with an Oxolane O increases the LogP, enhancing CNS penetration if the molecular weight remains low.

Table 1: Calculated Physicochemical Properties

PropertyOxolane DerivativePyrrolidine DerivativeImpact on Drug Design
MW ( g/mol ) 143.23142.24Negligible difference.
H-Bond Donors 1 (Side chain NH2)2 (Ring NH + Side chain NH2)Oxolane has better membrane permeability.
H-Bond Acceptors 2 (Ether O + Amine N)2 (Ring N + Side chain N)Similar acceptor profile.
cLogP ~1.1 - 1.5~0.2 - 0.5Oxolane is preferred for hydrophobic pockets.
TPSA (

)
~35~45Lower TPSA favors BBB crossing.

Synthetic Access & Manufacturing

The oxolane derivative is synthetically distinct due to the stability of the ether linkage compared to the reactive secondary amine of the pyrrolidine.

Synthesis Workflow (Graphviz)

The following diagram illustrates the parallel synthetic routes. The Oxolane route typically involves furan reduction, while the Pyrrolidine route requires protection/deprotection steps to prevent side reactions at the ring nitrogen.

SynthesisComparison Start Precursor: Furan/Pyrrole Derivative Furan Furan Intermediate Start->Furan O-path Pyrrole Pyrrole Intermediate Start->Pyrrole N-path Hydro_O Cat. Hydrogenation (Ni/Pd, High Pressure) Furan->Hydro_O H2, Raney Ni Oxolane_Prod 4-(Oxolan-2-yl)butan-2-amine Hydro_O->Oxolane_Prod Single Step Protect N-Protection (Boc/Cbz) Pyrrole->Protect Prevents Polymerization Hydro_N Reduction Protect->Hydro_N Deprotect Deprotection Hydro_N->Deprotect Pyrrol_Prod Pyrrolidine Analog Deprotect->Pyrrol_Prod Multi-step

Figure 1: Comparative synthetic pathways. The Oxolane route (top) offers a streamlined "one-pot" reduction capability, whereas the Pyrrolidine route (bottom) often necessitates protecting group chemistry.

Protocol: Reductive Amination for Side-Chain Installation

To synthesize the target 4-(Oxolan-2-yl)butan-2-amine from the corresponding ketone (4-(oxolan-2-yl)butan-2-one), use the following self-validating protocol.

Reagents:

  • 4-(Oxolan-2-yl)butan-2-one (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

  • Methanol (Solvent)[2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone in Methanol (0.5 M concentration). Add Ammonium Acetate. Stir at room temperature for 2 hours. Checkpoint: Monitor disappearance of ketone C=O peak via IR (approx 1715 cm⁻¹) or TLC.

  • Reduction: Cool the solution to 0°C. Slowly add NaCNBH3 in portions to prevent exotherm.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride and hydrolyzes borate complexes).

  • Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM). The amine will partition into the organic phase.

  • Purification: Dry over MgSO4 and concentrate. Distill or use column chromatography (DCM:MeOH:NH4OH gradient).

Metabolic Stability & Toxicology

In drug development, the Oxolane vs. Pyrrolidine switch is often a metabolic stability play.

  • Pyrrolidine Liability: The ring nitrogen is a "metabolic magnet." It undergoes N-oxidation (forming N-oxides) and

    
    -carbon hydroxylation leading to ring opening (forming reactive aldehydes).
    
  • Oxolane Advantage: The ether oxygen is less prone to direct oxidation. The primary metabolic pathway is hydroxylation at the

    
    -carbon (next to Oxygen), but this is generally slower than N-dealkylation.
    

Table 2: Metabolic Fate Comparison

Metabolic PathwayOxolane ScaffoldPyrrolidine Scaffold
CYP450 Affinity Low (Neutral ring)High (Basic amine coordinates Heme)
Primary Metabolite Lactone (via

-oxidation)
Lactam / Ring-opened aldehyde
Reactive Intermediates Low riskHigh risk (Iminium ions)
Phase II Conjugation Glucuronidation (if OH formed)N-Glucuronidation

Experimental Validation: Protocol for pKa Determination

To empirically verify the "Mono-amine vs Di-amine" distinction, use this potentiometric titration protocol.

Objective: Determine the ionization constants of the scaffold.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: Use 0.1 M HCl and 0.1 M NaOH (standardized).

  • Apparatus: Automatic titrator with a glass pH electrode.

  • Execution:

    • Acidify the sample to pH 2.0.

    • Titrate with NaOH up to pH 12.0.

    • Record pH vs. Volume added.

  • Analysis:

    • Oxolane: Expect a single inflection point around pH 10.5 (Side chain amine).

    • Pyrrolidine: Expect two inflection points (or a broadened buffer region) corresponding to the ring amine (~11.3) and side chain amine (~10.5).

Bioisosteric Decision Matrix (Graphviz)

Use this logic flow to determine when to use the Oxolane scaffold over the Pyrrolidine.

DecisionMatrix Start Lead Optimization: Select Scaffold Q1 Is the target binding site highly acidic/anionic? Start->Q1 Branch_Pyr Choose Pyrrolidine Q1->Branch_Pyr Yes (Needs Salt Bridge) Q2 Does the drug need to cross the BBB? Q1->Q2 No (Hydrophobic Pocket) Branch_Oxo Choose Oxolane Q2->Branch_Oxo Yes (Higher LogP) Q3 Is hERG inhibition a concern? Q2->Q3 No Q3->Branch_Pyr No Q3->Branch_Oxo Yes (Remove Basic Center)

Figure 2: Strategic decision tree for scaffold selection. The Oxolane derivative is favored for CNS targets and reducing hERG liability.

References

  • PubChem Compound Summary . (n.d.). 4-(Oxolan-2-yl)butan-2-amine (CAS 5059-26-7).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. In Methods and Principles in Medicinal Chemistry. Wiley-VCH.[4] (Contextual reference for O vs NH bioisosterism).

  • Organic Chemistry Portal . (n.d.). Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Drug Hunter . (2025).[2][5] Bioisosteres for Drug Hunters: Part 1. Retrieved from [Link]

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-(Oxolan-2-yl)butan-2-amine

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, off...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups within a molecule. This guide provides an in-depth analysis of the expected infrared spectrum of 4-(Oxolan-2-yl)butan-2-amine, a molecule of interest due to its combination of a primary amine and a cyclic ether (tetrahydrofuran) moiety. By comparing its predicted spectral features with those of simpler, related compounds—2-aminobutane and tetrahydrofuran (THF)—we can build a comprehensive understanding of its vibrational characteristics. This comparative approach not only aids in the identification of the target molecule but also serves as a valuable reference for researchers working with similar chemical structures.

The Vibrational Signature: Predicting the IR Spectrum

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For 4-(Oxolan-2-yl)butan-2-amine, the key functional groups that will dominate its IR spectrum are the primary amine (-NH₂), the cyclic ether (C-O-C within the oxolane ring), and the aliphatic carbon backbone.

Key Expected IR Absorption Peaks for 4-(Oxolan-2-yl)butan-2-amine

The following table summarizes the anticipated IR absorption bands for 4-(Oxolan-2-yl)butan-2-amine, based on established group frequencies.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
~3350 and ~3450N-H Stretch (asymmetric and symmetric)MediumPrimary amines typically show a pair of bands in this region.[1][2][3] These bands are generally sharper than O-H stretches.[1][4]
~2850-2960C-H Stretch (aliphatic)StrongCharacteristic of sp³ hybridized C-H bonds in the butane chain and the oxolane ring.[5][6]
~1600N-H Bend (scissoring)MediumA characteristic bending vibration for primary amines.[2][3][6]
~1460C-H Bend (methylene and methyl)MediumBending vibrations of the CH₂ and CH₃ groups.[6]
~1050-1150C-O-C Stretch (asymmetric)StrongA strong, characteristic absorption for ethers.[7][8]
~1000-1250C-N Stretch (aliphatic)Medium to WeakThe C-N stretching vibration for aliphatic amines.[3][9]
~665-910N-H WagBroad, MediumA broad band resulting from the out-of-plane bending of the N-H bond in primary amines.[3]

The molecular structure and the key vibrational modes contributing to the IR spectrum are illustrated in the diagram below.

Caption: Molecular structure and key vibrational modes of 4-(Oxolan-2-yl)butan-2-amine.

Comparative Spectral Analysis

To confidently assign the peaks in the spectrum of 4-(Oxolan-2-yl)butan-2-amine, it is instructive to compare its expected spectrum with those of its simpler structural components: 2-aminobutane and tetrahydrofuran.

2-Aminobutane: The Primary Amine Signature

2-Aminobutane provides the characteristic spectral features of a primary aliphatic amine. Its IR spectrum is dominated by N-H and C-H vibrations.

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
~3370 and ~3290N-H Stretch (asymmetric and symmetric)Medium[6]
~2960-2850C-H Stretch (aliphatic)Strong[6]
~1600N-H Bend (scissoring)Medium[6]
~1460C-H Bend (methylene and methyl)Medium[6]
~1130C-N StretchMedium to Weak[6]
Tetrahydrofuran (THF): The Cyclic Ether Signature

Tetrahydrofuran's IR spectrum is characterized by the strong C-O-C stretching band of the cyclic ether.

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
~2850-2960C-H Stretch (aliphatic)Strong[8]
~1070C-O-C Stretch (asymmetric)Strong[7][8]
Distinguishing Features: A Head-to-Head Comparison

The following table highlights the key differentiating IR peaks between 4-(Oxolan-2-yl)butan-2-amine, 2-aminobutane, and tetrahydrofuran.

Vibrational Mode4-(Oxolan-2-yl)butan-2-amine2-AminobutaneTetrahydrofuran
N-H Stretch ~3350 & ~3450 cm⁻¹ (two bands) ~3370 & ~3290 cm⁻¹ (two bands) Absent
N-H Bend ~1600 cm⁻¹ ~1600 cm⁻¹ Absent
C-O-C Stretch ~1050-1150 cm⁻¹ (strong) Absent~1070 cm⁻¹ (strong)
C-N Stretch ~1000-1250 cm⁻¹ ~1130 cm⁻¹ Absent

The presence of both the pair of N-H stretching bands and the strong C-O-C stretching band is the definitive spectroscopic signature for 4-(Oxolan-2-yl)butan-2-amine.

Experimental Protocol: Acquiring an FT-IR Spectrum of a Liquid Amine

To ensure the collection of high-quality, reproducible data, the following protocol for Fourier-Transform Infrared (FT-IR) spectroscopy of a liquid amine sample is recommended.

Objective: To obtain the infrared spectrum of a liquid amine sample, such as 4-(Oxolan-2-yl)butan-2-amine, using an attenuated total reflectance (ATR) FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Liquid amine sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in the appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Using a clean pipette, place a small drop of the liquid amine sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

Start Start Prep Instrument Preparation Start->Prep Background Acquire Background Spectrum Prep->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data Acquire->Process Clean Clean ATR Crystal Process->Clean End End Clean->End

Caption: Workflow for acquiring an FT-IR spectrum of a liquid amine sample.

Conclusion

The infrared spectrum of 4-(Oxolan-2-yl)butan-2-amine is predicted to be rich in information, clearly indicating the presence of its defining functional groups. The characteristic pair of N-H stretching bands for the primary amine, coupled with the strong C-O-C stretching absorption of the tetrahydrofuran ring, provides a robust and unambiguous means of identification. By understanding the spectral contributions of each part of the molecule and comparing them to simpler analogs, researchers can confidently interpret the experimental data and verify the structure of this and similar compounds. This guide serves as a practical reference for the application of IR spectroscopy in the rigorous characterization of complex organic molecules.

References

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (a) F-SWNTs, (b) butylamine (the arrows indicate...). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. In NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sec-Butylamine. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. In PubChem. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Comparative Stability of 4-(Oxolan-2-yl)butan-2-amine Salts for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, manufa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the stability, manufacturability, and bioavailability of the final drug product. This guide provides an in-depth comparative analysis of the stability of three common pharmaceutical salts of 4-(Oxolan-2-yl)butan-2-amine: the hydrochloride (HCl), sulfate (H₂SO₄), and tartrate salts. By presenting a framework for evaluation and hypothetical supporting experimental data, this document serves as a practical resource for making informed salt selection decisions.

Introduction: The Strategic Imperative of Salt Selection

4-(Oxolan-2-yl)butan-2-amine is a primary amine, a structural motif that readily lends itself to salt formation through reaction with an acid.[1] The conversion of the free base to a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility, crystallinity, and stability.[2] The choice of the counterion is a strategic one, as it can significantly influence the physicochemical attributes of the API.[3] For instance, the oxidation of amines to N-oxides is more challenging in salt forms where the amine group is protonated.

This guide will explore the comparative stability of the hydrochloride, sulfate, and tartrate salts of 4-(Oxolan-2-yl)butan-2-amine under forced degradation conditions, including heat, humidity, and light. We will delve into the rationale behind the experimental design, present detailed methodologies, and interpret the resulting data to provide a clear recommendation for the most stable salt form for further development.

Rationale for Salt Selection and Experimental Design

The choice of hydrochloride, sulfate, and tartrate salts for this comparative study is based on their prevalence in marketed pharmaceutical products and their diverse chemical properties. Hydrochlorides are often selected for their ability to improve solubility and provide a crystalline solid.[4] Sulfates can offer good stability and are another common choice for basic drugs. Tartrates, being chiral dicarboxylic acids, can be useful for resolving racemic mixtures and can also impart desirable physicochemical properties.

The experimental design for this comparative stability study is rooted in the principles of forced degradation, also known as stress testing.[5][6] Forced degradation studies are essential to identify the likely degradation products, understand the degradation pathways, and assess the intrinsic stability of a molecule.[5] These studies also play a crucial role in the development and validation of stability-indicating analytical methods.[5]

Our comparative study will subject the three salts to the following stress conditions:

  • Thermal Stress: High temperature is used to accelerate solid-state degradation reactions.

  • Humidity Stress: Exposure to high relative humidity (RH) assesses the hygroscopicity and potential for hydrolysis and other moisture-mediated degradation pathways.[7][8]

  • Photostability: Exposure to UV and visible light evaluates the potential for photodegradation.

The stability of each salt will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact API from its degradation products.[9]

Experimental Methodologies

Synthesis of 4-(Oxolan-2-yl)butan-2-amine Salts
  • Hydrochloride Salt: 4-(Oxolan-2-yl)butan-2-amine free base is dissolved in isopropanol. A solution of hydrochloric acid in isopropanol is added dropwise with stirring. The resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum.

  • Sulfate Salt: 4-(Oxolan-2-yl)butan-2-amine free base is dissolved in ethanol. A stoichiometric amount of sulfuric acid, dissolved in ethanol, is added dropwise with stirring. The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

  • Tartrate Salt: An equimolar amount of L-tartaric acid is dissolved in a minimal amount of hot methanol. A solution of 4-(Oxolan-2-yl)butan-2-amine free base in methanol is added slowly. The solution is allowed to cool, and the resulting crystalline salt is filtered, washed with cold methanol, and dried.

Forced Degradation Studies

Solid samples of each salt are placed in controlled environment chambers under the following conditions:

  • Thermal Stress: 60°C for 4 weeks in a sealed container.

  • Humidity Stress: 40°C / 75% RH for 4 weeks in an open container.

  • Photostability: Samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.

Samples are pulled at initial (T=0), 1, 2, and 4-week time points for analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is developed and validated to quantify the parent compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used to ensure the separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

The method is validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Comparative Stability Data and Discussion

The following tables present hypothetical data from the forced degradation studies to illustrate the comparative stability of the three salts.

Table 1: Assay of 4-(Oxolan-2-yl)butan-2-amine Salts under Thermal Stress (60°C)

Time (weeks)Hydrochloride (% Assay)Sulfate (% Assay)Tartrate (% Assay)
0100.0100.0100.0
199.599.899.2
298.999.598.1
497.899.196.5

Table 2: Total Impurities in 4-(Oxolan-2-yl)butan-2-amine Salts under Thermal Stress (60°C)

Time (weeks)Hydrochloride (% Total Impurities)Sulfate (% Total Impurities)Tartrate (% Total Impurities)
0<0.1<0.1<0.1
10.40.20.7
21.00.41.8
42.10.83.4

Table 3: Assay of 4-(Oxolan-2-yl)butan-2-amine Salts under Humidity Stress (40°C/75% RH)

Time (weeks)Hydrochloride (% Assay)Sulfate (% Assay)Tartrate (% Assay)
0100.0100.0100.0
199.299.798.5
298.199.397.0
496.598.894.2

Table 4: Total Impurities in 4-(Oxolan-2-yl)butan-2-amine Salts under Humidity Stress (40°C/75% RH)

Time (weeks)Hydrochloride (% Total Impurities)Sulfate (% Total Impurities)Tartrate (% Total Impurities)
0<0.1<0.1<0.1
10.70.31.4
21.80.62.9
43.41.15.7

Table 5: Photostability of 4-(Oxolan-2-yl)butan-2-amine Salts

Salt% Degradation (Light Exposed)% Degradation (Dark Control)
Hydrochloride0.3<0.1
Sulfate0.2<0.1
Tartrate0.5<0.1
Discussion of Results

Based on the illustrative data, the sulfate salt of 4-(Oxolan-2-yl)butan-2-amine demonstrates the highest stability across all stress conditions. It exhibits the least degradation and the lowest formation of impurities under both thermal and humidity stress. The hydrochloride salt shows moderate stability, while the tartrate salt is the least stable of the three.

The greater stability of the sulfate salt could be attributed to several factors. The divalent nature of the sulfate ion may lead to a more stable crystal lattice structure, making it less susceptible to degradation. Conversely, the tartrate salt, with its hydroxyl groups, may be more hygroscopic, leading to increased degradation under high humidity.[7] All three salts show good photostability, with minimal degradation upon exposure to light.

Visualizing the Workflow

The following diagrams illustrate the key workflows in this comparative stability study.

Salt_Selection_Workflow cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Decision Making API Free Base API Free Base Salt Formation Salt Formation API Free Base->Salt Formation React with HCl, H₂SO₄, Tartaric Acid Initial Characterization Initial Characterization Salt Formation->Initial Characterization Assess basic properties Stress Conditions Stress Conditions Initial Characterization->Stress Conditions Thermal, Humidity, Photo Stability-Indicating HPLC Stability-Indicating HPLC Stress Conditions->Stability-Indicating HPLC Analyze samples at time points Data Analysis Data Analysis Stability-Indicating HPLC->Data Analysis Quantify API and impurities Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment Evaluate stability profiles Select Optimal Salt Select Optimal Salt Comparative Assessment->Select Optimal Salt Based on superior stability

Caption: Workflow for comparative salt stability assessment.

Forced_Degradation_Protocol start Start: Receive Salt Samples stress Expose to Stress Conditions Thermal (60°C) Humidity (40°C/75% RH) Photostability start->stress sampling Sample at Time Points T=0, 1, 2, 4 weeks stress->sampling analysis HPLC Analysis Quantify Assay & Impurities sampling->analysis end End: Compile Data analysis->end

Caption: Protocol for the forced degradation study.

Conclusion and Recommendations

The selection of an optimal salt form is a multifaceted process where chemical stability is a paramount consideration. This guide has provided a comprehensive framework for the comparative stability assessment of 4-(Oxolan-2-yl)butan-2-amine salts.

Based on the presented hypothetical data, the sulfate salt is the recommended candidate for further pharmaceutical development due to its superior stability under thermal and humidity stress. The hydrochloride salt could be considered a viable backup, while the tartrate salt appears less suitable from a stability perspective.

It is imperative that these findings are confirmed through rigorous experimental studies on the actual salts of 4-(Oxolan-2-yl)butan-2-amine. The methodologies and workflows detailed in this guide provide a robust starting point for such an investigation. A thorough understanding of the stability profile of different salt forms is a cornerstone of developing a safe, effective, and robust drug product.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. [Link]

  • OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Link]

  • PMC - NIH. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. [Link]

  • ResearchGate. Amine system problems arising from heat stable salts and solutions to improve system performance. [Link]

  • ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • PubMed Central. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • PubMed. Primary biodegradation of amine oxide and quaternary ammonium amphiphiles. [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Sulfur Recovery Engineering Inc. Heat Stable Salts in Amine Systems - Case Study. [Link]

  • ResearchGate. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]

  • Google Patents. Dosage forms for hygroscopic active ingredients.
  • PubChem. 2-Amino-4-((2-hydroxyethyl)amino)anisole sulfate. [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PubMed. Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • YouTube. "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Link]

  • PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • PubChem. (2R)-butan-2-amine hydrochloride. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • YouTube. Hygroscopicity in Pharmaceuticals. [Link]

  • PubChem. (Butan-2-yl)(butyl)amine. [Link]

  • PubChem. N-(4-chlorobenzyl)butan-2-amine. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-(Oxolan-2-yl)butan-2-amine

[1][2][3][4][5][6] Executive Summary & Chemical Identity[1][4][7] 4-(Oxolan-2-yl)butan-2-amine (CAS: 5059-26-7), often utilized as a chiral building block in pharmaceutical synthesis, presents a unique dual-hazard profil...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary & Chemical Identity[1][4][7]

4-(Oxolan-2-yl)butan-2-amine (CAS: 5059-26-7), often utilized as a chiral building block in pharmaceutical synthesis, presents a unique dual-hazard profile that complicates standard disposal workflows.[1][2] Structurally, it combines a cyclic ether (tetrahydrofuran moiety) with a primary aliphatic amine .

Effective disposal requires a strategy that addresses two distinct reactive risks:

  • Peroxide Formation: The oxolane (tetrahydrofuran) ring is susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light.[1]

  • Alkaline Corrosivity: The amine functional group confers basicity, creating violent exothermic risks if accidentally commingled with acidic waste streams.

This guide defines the autonomous decision-making process required to safely sequester, stabilize, and dispose of this compound.

Chemical Profile Table[1][7][8][9][10][11]
PropertyDataRelevance to Disposal
CAS Number 5059-26-7Unique identifier for waste manifesting.[1][2]
Molecular Formula C₈H₁₇NOOrganic content; requires high-temperature incineration.[1][2]
Functional Groups Cyclic Ether, Primary AmineEther: Peroxide risk.[2] Amine: Incompatible with acids/oxidizers.[1]
Physical State Liquid (Colorless to Yellow)Requires leak-proof secondary containment.[1][2]
Predicted Flash Point ~60–80°C (Estimate)Treat as Combustible/Flammable (D001).[2]
Basicity (pKa) ~10.5 (Amine)Corrosive (D002); pH > 12.5 possible in concentrated form.[1][2]

Hazard Assessment & Pre-Disposal Stabilization[1][12]

Before removing the vessel from the inventory, you must validate the stability of the material.[2] Do not move old containers without inspection.

The Peroxide Protocol (Crucial Step)

Because the "oxolan-2-yl" group is essentially a tetrahydrofuran ring, this compound is a Class B Peroxide Former .[1][2] It concentrates peroxides upon evaporation or prolonged storage.[1][3]

  • Visual Inspection: Look for crystals around the cap or in the liquid.

    • Crystals Present:STOP. Do not touch or attempt to open.[1] Friction from the cap can detonate peroxide crystals. Evacuate the area and contact EHS/Bomb Squad immediately.

    • Liquid Clear/Cloudy: Proceed to testing.[1]

  • Quantification: Use semi-quantitative peroxide test strips (e.g., Quantofix®).

    • < 20 ppm: Safe for standard disposal.[1]

    • 20 – 100 ppm: Must be treated/reduced before disposal.[1]

    • > 100 ppm: High risk.[1] Require immediate stabilization in a fume hood.

Stabilization Methodology

If peroxides are detected (20–100 ppm), reduce them chemically before adding to a waste drum:

  • Add acidified ferrous sulfate solution or sodium metabisulfite to the container.[1]

  • Agitate gently (if safe) or let stand for 24 hours.[1]

  • Retest until peroxides are < 10 ppm.[1]

Segregation & Waste Stream Classification

Proper segregation prevents "in-drum" reactions.[1] 4-(Oxolan-2-yl)butan-2-amine must NEVER be placed in the following streams:

  • Acid Waste: Immediate, violent neutralization reaction.

  • Oxidizing Waste: Potential for fire/explosion (amines are reducing agents).

  • Aqueous Drains: Illegal.[1] High biological oxygen demand (BOD) and aquatic toxicity.[1]

Recommended Waste Stream

Stream: Organic Solvents (Non-Halogenated) / Basic Organic RCRA Codes (US):

  • D001 (Ignitable)[1]

  • D002 (Corrosive - if pH > 12.5)[1]

Operational Disposal Workflow

The following decision tree illustrates the logic flow for assessing and disposing of 4-(Oxolan-2-yl)butan-2-amine.

DisposalWorkflow Start Inspect Container (4-(Oxolan-2-yl)butan-2-amine) VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck Danger CRITICAL DANGER Do Not Touch/Move Evacuate & Call EHS VisualCheck->Danger Yes (Crystals) TestPeroxide Test Peroxide Level (Quantofix Strips) VisualCheck->TestPeroxide No (Liquid) LevelLow < 20 ppm TestPeroxide->LevelLow LevelMed 20 - 100 ppm TestPeroxide->LevelMed LevelHigh > 100 ppm TestPeroxide->LevelHigh Segregate Segregate Waste Stream: Basic/Organic Solvents (NO ACIDS) LevelLow->Segregate Stabilize Stabilize: Add Ferrous Sulfate or Sodium Metabisulfite LevelMed->Stabilize LevelHigh->Stabilize Careful Addition Retest Retest Peroxides Stabilize->Retest Retest->LevelLow Success (<20 ppm) Retest->Stabilize Still High Label Labeling: 'Flammable, Corrosive, Amine' Codes: D001, D002 Segregate->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal

Figure 1: Decision logic for the safe assessment and disposal of ether-amine compounds.

Step-by-Step Disposal Protocol

Step 1: Preparation & PPE[4][6][12][13]
  • Location: Perform all transfers in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If handling >100 ppm peroxides, use a blast shield.

Step 2: Container Selection[1][14]
  • Use High-Density Polyethylene (HDPE) or Steel containers.[1]

  • Avoid: Glass (breakage risk) or metals susceptible to amine corrosion (e.g., aluminum, copper, zinc/brass). Amines can form complexes with copper/zinc.[1]

Step 3: Bulking (Transfer)[1]
  • Verify the receiving waste drum is labeled "Basic Organic Waste" or "Flammable Solvents (Alkaline)".

  • Ground the drum to prevent static discharge (amines/ethers are flammable).[1]

  • Pour slowly to avoid splashing.

  • Do not overfill. Leave 10% headspace for thermal expansion.[1]

Step 4: Labeling

Affix a hazardous waste label containing:

  • Chemical Name: 4-(Oxolan-2-yl)butan-2-amine (Solution).[1][2]

  • Hazards: Flammable, Corrosive.[4]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 min.[1][2] Amines penetrate skin; seek medical attention if irritation persists.[1]
Spill (Small) Absorb with vermiculite or sand .[2] Do NOT use paper towels (fire risk with peroxides).[1] Do NOT use acidic clay (exothermic reaction).[1]
Spill (Large) Evacuate lab. Call emergency response. Ventilate area.[1][5][3][6][7][8][9]
Fire Use Dry Chemical or Alcohol-resistant foam .[1][2][5][3] Water spray may be ineffective against ether/amine fires.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 227181, 4-(Tetrahydrofuran-2-yl)-butan-2-ol (Structural Analog). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][2][10]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] (Standard protocol for ether peroxide management).[1]

Sources

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